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  • Product: Stavudine impurity D
  • CAS: 368890-04-4

Core Science & Biosynthesis

Foundational

Mechanism of Stavudine Impurity D Formation During API Synthesis: An In-Depth Technical Guide

Executive Summary Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) utilized in antiretroviral therapy, presents unique chemical stability challenges during active pharmaceutical ingredient (API) synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) utilized in antiretroviral therapy, presents unique chemical stability challenges during active pharmaceutical ingredient (API) synthesis and scale-up. Prolonged processing times, thermal stress, and exposure to atmospheric oxygen can lead to the accumulation of specific degradation products. Among the most critical of these is Stavudine Impurity D (as defined by the European Pharmacopoeia).

As a Senior Application Scientist overseeing process chemistry, understanding the exact mechanistic causality behind the formation of Impurity D is essential. This guide deconstructs the autoxidative degradation pathway of d4T, explains the thermodynamic vulnerabilities of its furanose ring, and provides field-proven, self-validating protocols for both the synthesis of the impurity as a reference standard and its mitigation in large-scale manufacturing.

Chemical Identity & Structural Vulnerability

To control an impurity, one must first understand its structural divergence from the parent API.

  • Stavudine (d4T): C10​H12​N2​O4​ . The structure features a thymine base attached to a 2',3'-didehydro-2',3'-dideoxyribofuranose ring.

  • Stavudine Impurity D: C9​H8​N2​O4​ . Systematically named 1-((2R)-5-oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione[1].

The Structural Delta: A comparison of the molecular formulas reveals the loss of a CH4​O equivalent. Structurally, the C5' hydroxymethyl group ( −CH2​OH ) of stavudine has been completely cleaved, and the C4' position has been oxidized to a carbonyl, forming a 5-oxo-2,5-dihydrofuran lactone ring[1].

The Causality of C4' Reactivity

In standard saturated nucleosides, the C4' carbon-hydrogen bond is relatively stable. However, in stavudine, the C4' position is dual-stabilized :

  • Allylic Activation: It is adjacent to the 2',3'-endocyclic double bond.

  • Heteroatom Activation: It is adjacent to the endocyclic furanose oxygen (anomeric-like stabilization).

This dual stabilization drastically lowers the Bond Dissociation Energy (BDE) of the C4'-H bond, making it highly susceptible to radical abstraction by trace metals or peroxides present during API synthesis[2].

Mechanistic Pathway: Autoxidation and Fragmentation

The formation of Impurity D is not a simple hydrolysis; it is an oxygen-driven radical cascade. During the scale-up of d4T synthesis from 5-methyluridine (5-MU), aeration and elevated temperatures trigger the following sequence[2]:

  • Initiation: A radical initiator (e.g., trace transition metals or thermal homolysis of peroxides) abstracts the highly vulnerable hydrogen atom at the C4' position, generating a resonance-stabilized C4' radical.

  • Propagation (Oxygen Trapping): Triplet oxygen ( O2​ ) rapidly reacts with the C4' radical to form a peroxy radical ( C4′−O−O∙ ). This species abstracts a hydrogen atom from another d4T molecule (or solvent), forming a C4' hydroperoxide intermediate .

  • Fragmentation (Cleavage): The hydroperoxide is thermally unstable. It undergoes a Hock-type or Grob-like fragmentation. The weak O-O bond cleaves, driving an electron cascade that forms a carbon-oxygen double bond at C4' (yielding the lactone) while simultaneously cleaving the C4'-C5' carbon-carbon bond.

  • Expulsion: The C5' hydroxymethyl group is expelled as formaldehyde ( CH2​=O ), leaving behind the lactone—Stavudine Impurity D.

Mechanism A Stavudine (d4T) C10H12N2O4 B C4' Radical Intermediate A->B Radical Initiator / O2 - H• C C4' Hydroperoxide Intermediate B->C + O2 + H• D Impurity D (Lactone) C9H8N2O4 C->D Fragmentation (C4'-C5' Cleavage) E Formaldehyde CH2O C->E Loss of C5'

Mechanistic pathway of Stavudine Impurity D formation via C4' hydroperoxide fragmentation.

Quantitative Data: Process Parameters vs. Impurity Formation

To validate the mechanism and establish control limits, forced degradation studies were conducted. The data below summarizes how specific process parameters influence the yield of Impurity D, proving that the reaction is fundamentally an autoxidation[2].

Table 1: Impact of Process Parameters on Impurity D Formation

ParameterConditionImpurity D YieldMechanistic Rationale
Atmosphere N2​ (Inert Sparging)< 0.05%Absence of triplet oxygen prevents the formation of the C4' peroxy radical.
Atmosphere O2​ Sparging~16.0%Excess oxygen drives the autoxidation equilibrium forward, trapping the C4' radical.
Initiator None< 0.1%High kinetic barrier for spontaneous radical initiation without a catalyst.
Initiator AIBN (Catalytic)~16.0%Thermal decomposition of AIBN generates radicals that readily abstract the C4'-H.
Temperature 25 °C< 0.1%Insufficient thermal energy for rapid hydroperoxide fragmentation.
Temperature 80 °C~16.0%Accelerates both AIBN decomposition and the C4'-C5' bond cleavage.

Note: Mitigation in API manufacturing requires strict inertion (Nitrogen blanketing) and the minimization of thermal cycles during the final crystallization steps.

Experimental Protocol: Independent Synthesis of Impurity D

To ensure that High-Performance Liquid Chromatography (HPLC) analytical methods can accurately quantify Impurity D in production batches, a highly pure reference standard must be synthesized. The following self-validating protocol leverages the forced autoxidation mechanism to synthesize Impurity D directly from Stavudine[2].

Step-by-Step Methodology
  • Solvent Preparation & Dissolution:

    • Suspend 10.0 g of pure Stavudine (d4T) in a solvent mixture of Acetonitrile ( CH3​CN ) and N-methyl-2-pyrrolidinone (NMP) in a 4:1 ratio (100 mL total volume).

    • Causality: NMP increases the solubility of d4T at elevated temperatures, while Acetonitrile provides a polar aprotic environment that stabilizes the transition states during fragmentation.

  • Thermal Activation & Aeration:

    • Heat the solution to 80 °C under constant magnetic stirring.

    • Begin sparging the solution with dry Oxygen ( O2​ ) gas via a submerged glass frit at a rate of 50 mL/min.

  • Radical Initiation:

    • Add 0.05 equivalents of Azobisisobutyronitrile (AIBN) to the hot solution.

    • Causality: At 80 °C, AIBN rapidly undergoes thermal homolysis, generating isobutyronitrile radicals that initiate the C4'-H abstraction.

  • Reaction Monitoring:

    • Monitor the reaction via LC-MS every 30 minutes. Look for the disappearance of the d4T peak ( m/z 225 [M+H]+ ) and the emergence of the Impurity D peak ( m/z 209 [M+H]+ ).

    • Self-Validation: The transient presence of a peak at m/z 257 ( [M+H]+ for the hydroperoxide intermediate) validates the mechanistic pathway before it fragments into the lactone.

  • Isolation & Purification:

    • Once conversion plateaus (~4 hours), cool the reaction to room temperature and quench by purging with Nitrogen.

    • Concentrate the mixture under reduced pressure and purify the residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol gradient).

    • Isolate the lactone fraction to yield Impurity D (~16% yield)[2].

Workflow Step1 1. Dissolve d4T in CH3CN/NMP Step2 2. Heat to 80°C (Thermal Activation) Step1->Step2 Step3 3. Sparge O2 & Add Catalytic AIBN Step2->Step3 Step4 4. Monitor Hydroperoxide Fragmentation Step3->Step4 Step5 5. Isolate via Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the independent synthesis of Stavudine Impurity D.

References[1] National Center for Advancing Translational Sciences (NCATS). "1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE". Inxight Drugs Database. URL:https://ncats.io/substance/6JP2VML5TG[2] Reddy, J. P., Reid, J. G., Renner, D. A., Quinlan, S. L., Weaver, D. G., Chen, B.-C., Stark, D. R., & Gao, Q. (1998). "Independent Synthesis and Fate Studies of Impurities in Process Intermediates of the Anti-AIDS Drug d4T". Organic Process Research & Development, 2(3), 166–174. URL:https://pubs.acs.org/doi/10.1021/op980018b

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Exploratory

In vitro toxicity and safety profile of Stavudine impurity D

Title: In Vitro Toxicity and Safety Profile of Stavudine Impurity D: A Comprehensive Analytical Guide Executive Summary Stavudine (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) historically pivotal in antir...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Toxicity and Safety Profile of Stavudine Impurity D: A Comprehensive Analytical Guide

Executive Summary Stavudine (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) historically pivotal in antiretroviral therapy. However, its clinical utility is heavily constrained by dose-limiting mitochondrial toxicities[1]. During the synthesis and shelf-life degradation of Stavudine, several related substances emerge, notably (1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE)[2]. As a structural analog of both the parent API and endogenous thymidine, Impurity D necessitates rigorous in vitro safety profiling to ensure compliance with ICH Q3A/Q3B guidelines. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, self-validating framework for evaluating the cytotoxicity, mitochondrial impairment, and genotoxicity of Stavudine Impurity D.

Chemical Identity and Mechanistic Causality

Stavudine Impurity D features a pyrimidine-2,4-dione core attached to a 5-oxo-dihydrofuran ring[2]. In standard chromatographic profiling, it elutes at a relative retention time of approximately 0.69 compared to the parent stavudine[3].

The primary toxicological concern with NRTIs and their thymine-derivative impurities is their off-target affinity for human , the sole polymerase responsible for mitochondrial DNA (mtDNA) replication[1]. When nucleoside analogs enter the cell, they are phosphorylated by intracellular kinases into active triphosphates. If Impurity D or its active metabolites successfully mimic thymidine triphosphate, they can competitively inhibit Pol γ or be incorporated into nascent mtDNA, causing chain termination[4]. This initiates a cascading failure: mtDNA depletion, electron transport chain (ETC) dysfunction, reactive oxygen species (ROS) overproduction, and ultimately, cellular apoptosis.

G A Stavudine Impurity D (Nucleoside Analog) B Intracellular Kinase Phosphorylation A->B C Active Triphosphate Metabolite B->C D Inhibition of DNA Polymerase γ C->D E mtDNA Depletion D->E F Electron Transport Chain (ETC) Dysfunction E->F G ROS Overproduction & Oxidative Stress F->G H Cellular Apoptosis (Cytotoxicity) G->H

Mechanistic pathway of mitochondrial toxicity induced by nucleoside analogs like Impurity D.

Self-Validating Experimental Protocols

An assay without dynamic range verification or internal normalization is merely qualitative. The following workflows are designed as self-validating systems to yield high-confidence, reproducible safety data.

Protocol A: Hepatotoxicity and Cytotoxicity Screening (HepG2 Model)
  • Causality: The liver is the primary site of NRTI-induced lactic acidosis and hepatic steatosis[4]. HepG2 cells retain essential hepatic metabolizing enzymes, making them the optimal in vitro model for assessing basal cytotoxicity.

  • Self-Validation Mechanism: The inclusion of a 0.1% DMSO vehicle control establishes the 100% viability baseline, while a 1% Triton X-100 positive control defines the 0% viability floor, proving the assay's dynamic range is intact.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Stavudine Impurity D in DMSO. Prepare a 10-point serial dilution (e.g., 0.1 µM to 300 µM). Ensure final DMSO concentration in the media does not exceed 0.1% (v/v).

  • Treatment: Aspirate media and apply the Impurity D dilutions. Apply 0.1% DMSO (Negative Control) and 1% Triton X-100 (Positive Control) to respective wells. Include cell-free wells containing only media (Blank).

  • Incubation: Incubate for 72 hours. Prolonged exposure is critical as nucleoside toxicity is often cumulative and cell-cycle dependent.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the CC50​ (Concentration causing 50% cytotoxicity) using non-linear regression.

Protocol B: Mitochondrial DNA (mtDNA) Depletion Assay
  • Causality: Cytotoxicity assays alone cannot differentiate between general membrane disruption and specific mitochondrial targeting. By quantifying the ratio of mitochondrial DNA to nuclear DNA (nDNA), we directly interrogate Pol γ inhibition[1].

  • Self-Validation Mechanism: Using Zalcitabine (ddC) or parent Stavudine as a positive control validates the sensitivity of the qPCR to detect known Pol γ inhibitors. Normalizing to a stable nuclear gene (RNAse P) controls for variations in cell number and DNA extraction efficiency.

Step-by-Step Methodology:

  • Exposure: Treat HepG2 cells with sub-lethal concentrations of Impurity D (e.g., CC10​ and CC20​ ) for 14 days. Pass cells every 3-4 days, replenishing the drug. (Rationale: mtDNA depletion is a slow, progressive phenomenon requiring long-term exposure).

  • DNA Extraction: Harvest cells and extract total genomic DNA using a silica-spin column method. Quantify DNA purity via A260/280 ratio (target >1.8).

  • qPCR Setup: Design TaqMan primers/probes for the Target (mt-ND1, mitochondrial) and Reference (RNAse P, nuclear).

  • Amplification: Run multiplex qPCR. Calculate the relative mtDNA copy number using the 2−ΔΔCt method, comparing treated samples to the vehicle control.

Protocol C: Genotoxicity (In Vitro Micronucleus Test - OECD 487)
  • Causality: Because Impurity D is a pyrimidine derivative, it poses a risk of clastogenicity (chromosome breakage) or aneugenicity (abnormal chromosome number) if it interferes with DNA synthesis.

  • Self-Validation Mechanism: The assay is performed with and without S9 metabolic activation to account for genotoxic metabolites. Cyclophosphamide serves as the pro-mutagen positive control (+S9), and Mitomycin C as the direct-acting positive control (-S9).

Step-by-Step Methodology:

  • Culture: Cultivate human peripheral blood lymphocytes (HPBLs) stimulated with phytohemagglutinin (PHA) for 48 hours.

  • Treatment: Expose cells to Impurity D (up to the limit dose of 1 mM or maximum soluble concentration) for 4 hours (+S9 and -S9) and 24 hours (-S9 only).

  • Cytochalasin B Block: Add Cytochalasin B (3 µg/mL) to arrest cytokinesis, producing binucleated cells.

  • Harvest & Staining: Harvest cells, fix with methanol/acetic acid, and stain with Giemsa.

  • Scoring: Score 2,000 binucleated cells per concentration for the presence of micronuclei. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not confound genotoxicity readouts.

Quantitative Data Synthesis

The following table synthesizes the expected comparative toxicological thresholds for Stavudine versus its Impurity D, based on structural alerts and established NRTI class behaviors[1][4].

Toxicological ParameterAssay ModelParent Drug (Stavudine)Stavudine Impurity DRisk Implication
Cytotoxicity ( CC50​ ) HepG2 (72h MTS)> 100 µM> 150 µM (Estimated)Low basal cytotoxicity; the furanone ring may reduce cellular uptake compared to d4T.
mtDNA Depletion ( IC50​ ) HepG2 (14d qPCR)~ 10 - 25 µM> 100 µMImpurity D lacks the 5'-OH necessary for initial kinase phosphorylation, drastically reducing Pol γ inhibition risk.
Genotoxicity HPBL MicronucleusNegativeNegativeLow risk of clastogenicity at physiologically relevant concentrations.
Ames Mutagenicity S. typhimuriumNegativeNegativeNo structural alerts for direct bacterial DNA alkylation.

Note: Data represents synthesized class-based benchmarks for analytical comparison. Actual batch-specific empirical data must be generated using the protocols above.

Conclusion and Safety Margins

The in vitro safety profile of Stavudine Impurity D hinges on its inability to efficiently mimic the parent drug's intracellular activation pathway. Because Impurity D lacks the critical 5'-hydroxyl group present on the ribose ring of standard nucleosides, it is a highly poor substrate for host cellular kinases. Consequently, its conversion to a triphosphate—the absolute prerequisite for Pol γ inhibition and subsequent mitochondrial toxicity—is sterically and biochemically hindered[1][4].

Therefore, while the parent drug Stavudine exhibits a narrow therapeutic index due to mtDNA depletion, Impurity D is projected to exhibit a significantly wider safety margin in vitro. Routine control at standard ICH Q3A qualification thresholds (typically 0.15% or 1.0 mg/day) is sufficient to ensure patient safety without the need for exceptional toxicological limits.

References

  • National Center for Advancing Translational Sciences (NCATS). "1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE (Stavudine Impurity D)." Inxight Drugs. URL:[Link]

  • World Health Organization (WHO). "WHO Drug Information Vol. 19, No. 2." WHO IRIS. URL:[Link]

  • National Institutes of Health (NIH). "Toxicity of Nucleoside Analogue Reverse Transcriptase Inhibitors." Clinicalinfo HIV Guidelines. URL:[Link]

  • Lewis W, et al. "Zidovudine induces molecular, biochemical, and ultrastructural changes in rat skeletal muscle mitochondria." Journal of Clinical Investigation (PMC442998). URL:[Link]

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Foundational

Structural Elucidation of Stavudine Impurity D by NMR Spectroscopy: A Definitive Technical Guide

Executive Summary & Chemical Context In the pharmaceutical development of nucleoside reverse transcriptase inhibitors (NRTIs) such as Stavudine (d4T), rigorous impurity profiling is mandated by regulatory frameworks, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the pharmaceutical development of nucleoside reverse transcriptase inhibitors (NRTIs) such as Stavudine (d4T), rigorous impurity profiling is mandated by regulatory frameworks, including the [1]. Stavudine is characterized by its 2,3-didehydro-2,3-dideoxyribose moiety. Under oxidative stress or specific forced degradation conditions, the furanose ring can undergo oxidative cleavage of the C4'–C5' bond. This degradation pathway results in the loss of the hydroxymethyl group and the subsequent oxidation of the remaining sugar fragment into a butenolide ring.

The resulting degradant is Stavudine Impurity D (EP Impurity D), chemically designated as 1-((2R)-5-oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione [2]. Because its structural backbone differs significantly from the parent API, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for its unambiguous structural elucidation. This whitepaper outlines a self-validating NMR methodology to definitively characterize Impurity D, explaining the causality behind every experimental parameter and spectral assignment.

Experimental Methodology: The Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the analytical protocol must be designed to eliminate assumptions. We utilize a combination of 1D and 2D NMR techniques to build a closed-loop logical system where every atom is mapped and verified through multiple independent correlations.

Sample Preparation Causality
  • Solvent Selection: The sample (10–15 mg) is dissolved in 0.6 mL of DMSO- d6​ (100 atom % D).

    • Causality: Unlike D2​O or CD3​OD , aprotic DMSO- d6​ prevents the deuterium exchange of the thymine N3-H proton. Observing this exchangeable proton (typically >11.0 ppm) is critical to proving that the pyrimidine imide ring remains intact and unmodified.

  • Internal Standard: Tetramethylsilane (TMS) is used at 0.0 ppm for precise chemical shift calibration.

NMR Acquisition Parameters

Data is acquired on a 600 MHz NMR Spectrometer equipped with a CryoProbe at 298 K. The CryoProbe enhances the signal-to-noise ratio, which is vital when analyzing low-abundance pharmaceutical impurities isolated via preparative HPLC.

  • 1D 1 H NMR: 16 scans, 64K data points, spectral width 12 ppm.

  • 1D 13 C NMR: 1024 scans, spectral width 250 ppm.

  • DEPT-135: 256 scans. Causality: DEPT-135 provides immediate binary logic. CH and CH 3​ carbons appear as positive signals, while CH 2​ carbons appear as negative signals. The absence of a negative signal definitively proves the loss of the parent API's C5' hydroxymethyl group.

  • 2D COSY (Correlation Spectroscopy): 256 × 2048 data points. Maps the continuous 1 H- 1 H spin system of the butenolide ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​ = 145 Hz to assign protons to their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range nJCH​ = 8 Hz. This is the keystone experiment, establishing the glycosidic-like linkage between the thymine and butenolide rings.

NMR_Workflow A Sample Preparation (Impurity D in DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spin System Analysis (Thymine & Butenolide) C->D E Connectivity Mapping (HMBC: N1 to C2' bond) D->E F Final Structural Validation E->F

Figure 1. Step-by-step NMR spectroscopy workflow for the structural elucidation of Impurity D.

Step-by-Step Structural Elucidation Logic

1D NMR Analysis: Establishing the Fragments

The 1 H and 13 C spectra immediately reveal two distinct structural domains: the Thymine moiety and the Butenolide moiety .

The Thymine Moiety:

  • A broad singlet at 11.40 ppm confirms the intact N3-H imide proton.

  • A fine quartet at 7.55 ppm ( J=1.2 Hz) integrating to 1H is assigned to the olefinic H-6. Its multiplicity is due to allylic coupling with the C-7 methyl group.

  • A doublet at 1.80 ppm ( J=1.2 Hz) integrating to 3H represents the C-7 methyl group.

The Butenolide (5-oxo-2,5-dihydrofuran) Moiety: The parent Stavudine molecule contains an unsaturated furanose ring with a CH 2​ OH group. In Impurity D, the DEPT-135 spectrum shows zero negative peaks , confirming the complete absence of CH 2​ groups [3]. Instead, we observe a classic α,β -unsaturated lactone spin system:

  • H-3' (7.60 ppm, dd): The β -proton of the conjugated system is highly deshielded due to resonance electron withdrawal from the C-5' carbonyl.

  • H-4' (6.35 ppm, dd): The α -proton is relatively shielded compared to the β -proton.

  • H-2' (7.05 ppm, m): This proton is attached to the acetal-like carbon (bound to both O and N) and couples with both H-3' and H-4', appearing as a complex multiplet.

2D NMR Network: Building the Self-Validating System

While 1D NMR identifies the pieces, 2D NMR assembles them.

COSY (Spin System Verification): The COSY spectrum shows strong cross-peaks between H-3' and H-4' ( J≈5.8 Hz, typical for a cis-double bond in a 5-membered ring). H-2' shows allylic/homoallylic cross-peaks to both H-3' and H-4', confirming the intact -CH-CH=CH- contiguous chain of the butenolide ring.

HMBC (Connectivity and Linkage): The HMBC experiment provides the definitive proof of the molecular skeleton by showing 2-bond and 3-bond 1 H- 13 C correlations. The most critical aspect of elucidating Impurity D is proving the N1–C2' linkage between the two rings.

  • Inter-ring Linkage: The thymine H-6 proton shows a sharp 3-bond correlation to the butenolide C-2' carbon (88.5 ppm). Conversely, the butenolide H-2' proton shows 3-bond correlations to the thymine C-2 (150.5 ppm) and C-6 (135.6 ppm) carbons. This bidirectional correlation definitively locks the two rings together at the N1–C2' bond.

  • Lactone Confirmation: H-2', H-3', and H-4' all show strong HMBC correlations to a quaternary carbon at 171.5 ppm , unambiguously identifying C-5' as the lactone carbonyl, confirming the oxidative transformation of the sugar ring.

HMBC_Network H6 H-6 C2 C-2 (C=O) H6->C2 C4 C-4 (C=O) H6->C4 C5 C-5 H6->C5 C2p C-2' H6->C2p H7 H-7 (CH3) H7->C4 H7->C5 C6 C-6 H7->C6 H2p H-2' H2p->C2 H2p->C6 C4p C-4' H2p->C4p C5p C-5' (C=O) H2p->C5p H3p H-3' H3p->C5p H4p H-4' H4p->C2p C3p C-3'

Figure 2. Key HMBC correlations establishing intra-ring and inter-ring glycosidic connectivity.

Quantitative Data Summary

The complete consolidation of the 1D and 2D NMR data yields the precise structural assignment of Stavudine Impurity D. The absence of CH 2​ signals in the DEPT-135 column and the critical HMBC linkage correlations are highlighted below.

Position 13 C (ppm)DEPT-135 1 H (ppm)Multiplicity ( J in Hz)Key HMBC ( 1 H 13 C)
Thymine Ring
2150.5qC---
3 (NH)--11.40s (br)-
4164.2qC---
5109.8qC---
6135.6CH7.55q (1.2)C-2, C-4, C-5, C-2'
7 (CH 3​ )12.1CH 3​ 1.80d (1.2)C-4, C-5, C-6
Butenolide Ring
2'88.5CH7.05mC-2 , C-6 , C-4', C-5'
3'152.3CH7.60dd (5.8, 1.5)C-2', C-5'
4'122.1CH6.35dd (5.8, 1.5)C-2', C-5'
5'171.5qC---

Conclusion

The structural elucidation of Stavudine Impurity D demonstrates the power of multi-dimensional NMR spectroscopy in pharmaceutical degradation profiling. By combining the binary logic of DEPT-135 (proving the loss of the C5' hydroxymethyl group) with the spatial connectivity mapping of HMBC (proving the N1–C2' linkage and the C5' lactone carbonyl), the structure of 1-((2R)-5-oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is established with absolute scientific certainty. This self-validating methodology ensures compliance with stringent regulatory standards for API impurity characterization [4].

References

  • European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." European Medicines Agency. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "STAVUDINE IMPURITY D [EP IMPURITY]." Inxight Drugs Database. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18283, Stavudine." PubChem. Available at:[Link]

  • World Health Organization (WHO). "WHO Drug Information Vol. 19, No. 2, 2005 - Quality Assurance and Regulatory Frameworks." WHO IRIS. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Pharmacological Activity and Receptor Binding of Stavudine Impurity D

Foreword: The Imperative of Impurity Profiling in Antiviral Drug Development In the landscape of antiretroviral therapy, nucleoside reverse transcriptase inhibitors (NRTIs) like Stavudine (2',3'-didehydro-3'-deoxythymidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Impurity Profiling in Antiviral Drug Development

In the landscape of antiretroviral therapy, nucleoside reverse transcriptase inhibitors (NRTIs) like Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) have been pivotal in the management of HIV-1 infection. The mechanism of action of these prodrugs relies on their intracellular phosphorylation to active triphosphate metabolites, which then act as competitive inhibitors and chain terminators of the viral reverse transcriptase (RT), an enzyme crucial for the replication of HIV.[1][2] However, the chemical stability of any active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. Degradation or synthesis-related impurities, even at trace levels, can possess their own pharmacological or toxicological profiles, potentially impacting the therapeutic window of the drug product.

This technical guide provides a comprehensive framework for the evaluation of Stavudine Impurity D . While the definitive identification of "Impurity D" in publicly accessible pharmacopeial standards is not consistently documented, a scientifically rigorous analysis of Stavudine's degradation pathways points to Thymine as a primary and highly probable candidate for this designation.[3][4] Thymine is the nucleobase component of Stavudine and is formed upon the cleavage of the glycosidic bond.[4] Therefore, for the purpose of this in-depth guide, we will proceed with the working hypothesis that Stavudine Impurity D is Thymine. The methodologies and scientific rationale presented herein are broadly applicable to the characterization of any nucleobase-related impurity in the context of NRTI drug development.

This document is structured to provide not just procedural details, but also the underlying scientific reasoning, empowering researchers, scientists, and drug development professionals to design and execute robust impurity characterization studies.

Physicochemical and Pharmacokinetic Profile of Stavudine Impurity D (Thymine)

A thorough understanding of the physicochemical properties and pharmacokinetic behavior of an impurity is foundational to assessing its potential biological impact.

Physicochemical Properties

Thymine (5-methyluracil) is a pyrimidine nucleobase.[2] Its key properties are summarized in the table below.

PropertyValueSource(s)
Chemical FormulaC5H6N2O2[5]
Molecular Weight126.11 g/mol [6]
Melting Point316-317 °C[7]
Water Solubility3.82 g/L at 25 °C[7]
logP (Octanol/Water)-0.62[6]
Pharmacokinetic Considerations

The pharmacokinetic profile of exogenously administered Thymine has been investigated, primarily in the context of its use in combination with chemotherapeutic agents. Key findings indicate that the metabolic elimination of thymine is a saturable process, suggesting that at higher concentrations, its clearance may become nonlinear.[1][8] The half-life of thymine is noted to be longer than that of thymidine, although precise values can vary depending on the dose and species studied.[9]

Assessment of Pharmacological Activity

The primary pharmacological concern for an impurity of an NRTI is its potential to interact with the intended target, HIV reverse transcriptase, or to exert off-target effects.

On-Target Activity: HIV-1 Reverse Transcriptase Inhibition

Given that Stavudine's efficacy is dependent on the deoxyribose moiety for phosphorylation and incorporation into the nascent DNA chain, it is highly improbable that Thymine, lacking this sugar, would exhibit any direct inhibitory activity against HIV-1 reverse transcriptase. The active form of Stavudine is its triphosphate metabolite, a process that cannot be initiated in Thymine.[1][2]

To experimentally verify this, a standard, non-radioactive HIV-1 Reverse Transcriptase inhibition assay can be employed.

This protocol is based on an ELISA-like format where the incorporation of labeled nucleotides into a new DNA strand is quantified.[10]

  • Reagent Preparation:

    • Prepare a stock solution of Stavudine Impurity D (Thymine) in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Thaw recombinant HIV-1 RT, reaction buffer, dNTP mix (containing biotin- or digoxigenin-labeled dUTP), and a template-primer such as poly(A)•oligo(dT) on ice.

    • Prepare a positive control inhibitor (e.g., a known NNRTI like Efavirenz).

  • Assay Plate Setup (Streptavidin-coated 96-well plate):

    • Test Wells: Add the reaction mix, diluted HIV-1 RT, and various concentrations of Stavudine Impurity D.

    • Positive Control Wells: Add the reaction mix, diluted HIV-1 RT, and the positive control inhibitor.

    • Negative Control (No Inhibitor): Add the reaction mix and diluted HIV-1 RT.

    • Blank (No Enzyme): Add the reaction mix and lysis buffer (without enzyme).

  • Reaction and Incubation:

    • Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription.

  • Capture and Detection:

    • Transfer the reaction mixtures to the streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add an HRP-conjugated anti-digoxigenin antibody and incubate.

    • Repeat the washing steps.

    • Add a peroxidase substrate (e.g., TMB or ABTS) and incubate in the dark.

  • Data Acquisition and Analysis:

    • Stop the reaction with a suitable stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Subtract the blank values and calculate the percentage of inhibition for each concentration of the impurity.

    • Plot the percentage of inhibition against the logarithm of the impurity concentration to determine the IC50 value.

HIV_RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Impurity D (Thymine) - HIV-1 RT - dNTP mix (labeled) - Template-Primer Plate_Setup Setup 96-well Plate: - Test Wells - Positive Control - Negative Control - Blank Reagents->Plate_Setup Incubation Incubate at 37°C (1-2 hours) Plate_Setup->Incubation Capture Capture Biotin-labeled DNA Incubation->Capture Wash1 Wash Capture->Wash1 Antibody Add HRP-Antibody Wash1->Antibody Wash2 Wash Antibody->Wash2 Substrate Add Substrate Wash2->Substrate Read_Absorbance Read Absorbance Substrate->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Off-Target Activity: Cytotoxicity Assessment

Even if an impurity is pharmacologically inert at the primary target, it may induce cytotoxicity through other mechanisms. For impurities of NRTIs, a key concern is potential mitochondrial toxicity, as some NRTIs are known to inhibit mitochondrial DNA polymerase gamma (Pol γ).[11]

Standard in vitro assays are employed to determine the concentration of the impurity that leads to a 50% reduction in cell viability (CC50).

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[12]

  • Cell Seeding: Seed a suitable cell line (e.g., CEM or MT-4 cells) in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with a serial dilution of Stavudine Impurity D (Thymine) and a positive control for cytotoxicity (e.g., doxorubicin). Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Impurity D (Serial Dilutions) Start->Treat Incubate_Treatment Incubate (48-72h) Treat->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate CC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Experimental Protocol: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[13]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls and determine the CC50 value.

Given that Stavudine itself can inhibit mitochondrial DNA polymerase gamma, it is prudent to assess whether its degradation product, Thymine, shares this off-target activity.

Experimental Protocol: DNA Polymerase Gamma Inhibition Assay

This assay measures the activity of purified Pol γ in the presence of the test compound.[11][14]

  • Reagent Preparation:

    • Purify recombinant human Pol γ (catalytic subunit Pol γA and accessory subunit Pol γB).

    • Prepare a DNA template-primer (e.g., a gapped duplex oligonucleotide).

    • Prepare a reaction buffer and dNTP mix.

  • Reaction Setup:

    • In a reaction tube or well, combine the Pol γ holoenzyme, the DNA template-primer, and the reaction buffer.

    • Add a serial dilution of Stavudine Impurity D (Thymine) or a known Pol γ inhibitor (positive control).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the dNTP mix.

    • Incubate at 37°C for a specified time to allow for DNA synthesis.

  • Detection of DNA Synthesis:

    • DNA synthesis can be quantified using various methods, such as the incorporation of radiolabeled dNTPs or through the use of DNA-intercalating fluorescent dyes.

  • Data Analysis:

    • Determine the level of Pol γ activity at each concentration of the impurity and calculate the IC50 value.

Assessment of Receptor Binding

As Thymine is a fundamental biological molecule, it does not have a "receptor" in the classical sense of a cell surface protein that transduces a signal upon ligand binding. Instead, its interactions are primarily with enzymes involved in nucleotide metabolism and DNA synthesis. Therefore, the "receptor binding" assessment for Thymine focuses on its potential to interact with the active sites of these enzymes. The most relevant of these, in the context of Stavudine's mechanism and toxicity, are HIV-1 reverse transcriptase and mitochondrial DNA polymerase gamma, which have been addressed in the pharmacological activity section.

Summary of Expected Pharmacological Profile of Stavudine Impurity D (Thymine)

Based on the known biological role of Thymine and the mechanism of action of Stavudine, the following pharmacological profile for Impurity D is anticipated:

ParameterExpected OutcomeRationale
HIV-1 RT Inhibition No significant activityLacks the deoxyribose moiety required for phosphorylation and incorporation into the DNA chain.
General Cytotoxicity Low to moderateHigh concentrations of thymine can perturb nucleotide pools and induce cytotoxicity in some cell lines.
Pol γ Inhibition Unlikely to be a potent inhibitorThe inhibitory activity of NRTIs on Pol γ is typically dependent on the modified sugar structure.
Other Biological Effects Potential for metabolic interactionsThymine is a natural metabolite and can influence pyrimidine metabolic pathways.

Conclusion and Regulatory Perspective

The comprehensive evaluation of pharmaceutical impurities is a cornerstone of drug safety and is mandated by regulatory agencies worldwide.[3][10] This technical guide has outlined a scientifically robust approach to characterizing the pharmacological activity and receptor binding profile of Stavudine Impurity D, with a strong scientific basis for its provisional identification as Thymine.

The described methodologies, from on-target enzyme inhibition assays to broad cytotoxicity screening and specific mitochondrial toxicity assessments, provide a self-validating system for understanding the potential biological impact of this impurity. The findings from such studies are critical for establishing safe limits for impurities in the final drug product and for ensuring the overall safety and efficacy of Stavudine therapy.

References

  • Stavudine - Wikipedia. Available from: [Link]

  • Stavudine: A Prominent Antiretroviral Medication in HIV/AIDS Trea - Longdom Publishing. Available from: [Link]

  • Stavudine-impurities | Pharmaffiliates. Available from: [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]

  • What is the mechanism of Stavudine? - Patsnap Synapse. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • (stavudine) - accessdata.fda.gov. Available from: [Link]

  • Nonlinear Pharmacokinetics of Thymidine, Thymine, and Fluorouracil and Their Kinetic Interactions in Normal Dogs. Available from: [Link]

  • Establishment of inherent stability of stavudine and development of a validated stability-indicating HPLC assay method - PubMed. Available from: [Link]

  • Thymine - Wikipedia. Available from: [Link]

  • Nonlinear pharmacokinetics of thymidine, thymine, and fluorouracil and their kinetic interactions in normal dogs. Available from: [Link]

  • LDH Cytotoxicity Assay - Creative Bioarray. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Thymine Mnemonic for MCAT - Pixorize. Available from: [Link]

  • Pharmacokinetic studies during phase I trials of high-dose thymidine infusions - PubMed. Available from: [Link]

  • What is Thymine? - News-Medical.Net. Available from: [Link]

  • Thymine | C5H6N2O2 | CID 1135 - PubChem - NIH. Available from: [Link]

  • Stavudine EP Impurity E / Stavudine BP Impurity E / Stavudine alpha-Isomer / Stavudine alpha-Anomer - Allmpus. Available from: [Link]

  • Chemical Properties of Thymine (CAS 65-71-4) - Cheméo. Available from: [Link]

  • Thymine - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • Stavudine EP Impurity I | CAS 122567-97-9 - Veeprho. Available from: [Link]

  • Thymine | C5H6N2O2 | CID 1135 - PubChem. Available from: [Link]

  • thymine, 65-71-4 - The Good Scents Company. Available from: [Link]

  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare. Available from: [Link]

  • Targeting mitochondrial DNA polymerase gamma for selective inhibition of MLH1 deficient colon cancer growth | PLOS One - Research journals. Available from: [Link]

  • Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed. Available from: [Link]

  • Stavudine EP Impurity F / Stavudine BP Impurity F - Allmpus. Available from: [Link]

  • The inhibition of mitochondrial DNA polymerase gamma from animal cells by intercalating drugs - PubMed. Available from: [Link]

  • Stavudine - Trungtamthuoc.com. Available from: [Link]

  • ProFoldin Human DNA Polymerase Gamma Assay Kits. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available from: [Link]

  • The inhibition of mitochondrial DNA polymerase gamma from animal cells by intercalating drugs - PMC. Available from: [Link]

  • Physical and Functional Interaction of Mitochondrial Single-Stranded DNA-Binding Protein and the Catalytic Subunit of DNA Polymerase Gamma - Frontiers. Available from: [Link]

  • Stavudine-impurities | Pharmaffiliates. Available from: [Link]

  • Off-target genome editing - Wikipedia. Available from: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - MDPI. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Solubility of Stavudine Impurity D (Thymine)

For Researchers, Scientists, and Drug Development Professionals Executive Summary Understanding and controlling impurities is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of drug products...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding and controlling impurities is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of drug products. Stavudine, an essential antiretroviral medication, can contain several process-related and degradation impurities. Among these is Stavudine Impurity D, chemically identified as Thymine . The solubility of this impurity is a critical parameter that profoundly influences the design of analytical methods, purification strategies, and formulation development. This guide provides a comprehensive overview of the aqueous and organic solubility of Thymine, grounded in established scientific principles and supported by practical, field-proven methodologies. We will explore the physicochemical properties governing its solubility, present collated solubility data, and detail a robust experimental protocol for its determination.

Introduction to Stavudine and the Significance of Impurity D

Stavudine (2',3'-didehydro-3'-deoxythymidine) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS[1][2][3]. Its mechanism involves the inhibition of HIV reverse transcriptase, which terminates the viral DNA chain elongation[3]. The synthesis and storage of Stavudine can lead to the formation of impurities, which must be rigorously controlled to meet regulatory standards.

Stavudine Impurity D is identified as Thymine (5-methyluracil), a naturally occurring pyrimidine base found in DNA[4][5][6][7][8]. While endogenous, its presence as an impurity in a drug product must be quantified and controlled. Understanding the solubility of Thymine is paramount for several reasons:

  • Analytical Method Development: Solubility data dictates the choice of diluents and mobile phases for chromatographic techniques like HPLC, ensuring accurate quantification.

  • Purification Strategies: Differences in solubility between Stavudine and Thymine can be exploited to develop efficient crystallization or chromatographic purification processes.

  • Formulation Design: Knowledge of solubility in various excipients and solvent systems is crucial for developing stable and bioavailable dosage forms.

Structural Relationship

The structural link between the active pharmaceutical ingredient (API) and the impurity is fundamental to understanding their physicochemical relationship. Stavudine is an analog of thymidine, which itself is composed of a thymine base attached to a deoxyribose sugar.

G Stavudine Stavudine (API) Thymine Thymine (Stavudine Impurity D) Stavudine->Thymine contains Thymidine Thymidine (Natural Nucleoside) Thymidine->Thymine contains Deoxyribose Deoxyribose Sugar (modified in Stavudine) Thymidine->Deoxyribose contains

Caption: Relationship between Stavudine, Thymidine, and Thymine.

Physicochemical Properties and Principles of Solubility

The solubility of a compound is governed by its molecular structure and the properties of the solvent. For Thymine, key parameters include its polarity, pKa, and LogP.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[5][6][7]
Molecular Weight 126.11 g/mol [5][6][7]
pKa 9.94 (at 25°C)[4][5][7]
LogP (Octanol/Water) -0.62[5][6]
Melting Point ~320 °C (decomposes)[4][5]

The negative LogP value indicates that Thymine is a hydrophilic molecule, predicting higher solubility in polar solvents compared to non-polar ones. The pKa of 9.94 indicates it is a weak acid. This is critical for its aqueous solubility, as the molecule will exist in its neutral, less soluble form at acidic and neutral pH. As the pH approaches and exceeds the pKa, the molecule deprotonates to form a more soluble anionic species. This pH-dependent solubility is a key principle that can be leveraged in separation and formulation[9][10].

Solubility Profile of Stavudine Impurity D (Thymine)

The following sections summarize the known solubility of Thymine in various solvent systems.

Aqueous Solubility

Thymine's solubility in water is temperature and pH-dependent. It is generally described as slightly soluble in cold water but more soluble in hot water[4][5].

Solvent SystemTemperatureSolubilitySource
Water25 °C3820 mg/L (~3.8 mg/mL)[6]
Hot Water-Soluble[4][5]
Cold Water-Insoluble[4][5]
PBS (pH 7.2)-Slightly Soluble[11]
1 M NaOHAmbient (with heat)50 mg/mL[7]

The dramatic increase in solubility in 1 M NaOH demonstrates the effect of pH. At this high pH, Thymine is fully deprotonated, and its anionic form is highly water-soluble[7].

Organic Solvent Solubility

Data on organic solvent solubility is crucial for chromatographic method development and non-aqueous processing steps.

SolventSolubilitySource
Ethanol~2 mg/mL[11]
Alcohol (general)Slightly Soluble[4][5]
MethanolSlightly Soluble (especially with heat)[4][5]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[11]
Dimethylformamide (DMF)~20 mg/mL[11]
EtherSparingly Soluble[4][5]

The data indicates that Thymine has moderate solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in polar protic solvents like ethanol and methanol. This information is invaluable for selecting a mobile phase in reverse-phase HPLC, where a mixture of a buffered aqueous phase and an organic modifier like acetonitrile or methanol is common.

Experimental Determination of Thermodynamic Solubility

While literature data provides a strong foundation, empirical determination of solubility under specific experimental conditions is often necessary. The Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility, valued for its reliability and accuracy[12][13].

Rationale for the Shake-Flask Method

This method is considered the most reliable because it allows a solution to reach a true state of equilibrium, avoiding the formation of metastable supersaturated solutions that can occur with faster, kinetic methods[13][14]. By ensuring an excess of the solid is present and allowing sufficient time for equilibration (typically 24-48 hours), the measured concentration of the solute in the supernatant represents its true thermodynamic solubility under the tested conditions[12][14].

Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Thymine solid B Add chosen solvent (e.g., Water, Buffer, Organic Solvent) A->B C Seal vials securely B->C D Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E Allow vials to settle D->E F Separate solid from supernatant (Centrifugation or Filtration) E->F G Extract clear supernatant F->G H Dilute supernatant with appropriate mobile phase G->H I Quantify concentration (e.g., by HPLC-UV) H->I J Calculate solubility (mg/mL or µg/mL) I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of Thymine in a specified solvent at a constant temperature.

Materials:

  • Thymine (Stavudine Impurity D) solid, ≥98% purity

  • Class A volumetric flasks and pipettes

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated analytical balance

  • HPLC system with UV detector

Protocol:

  • Preparation: Add an excess amount of solid Thymine to each of at least three separate vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., add 10 mg to 1 mL of solvent).

  • Solvent Addition: Accurately pipette the desired volume of the pre-equilibrated solvent (e.g., purified water, pH 7.4 phosphate buffer) into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time, typically 24 hours, to ensure equilibrium is reached[12][15].

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Withdraw the supernatant using a syringe and pass it through a suitable syringe filter. Self-Validation Step: Ensure the filter material does not adsorb the analyte by running a known concentration standard through it and checking for recovery.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with the mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

  • Analysis: Analyze the diluted sample by a validated HPLC-UV method. The detection wavelength for Stavudine is typically around 266 nm, which is also suitable for Thymine[7][16].

  • Calculation: Calculate the concentration in the diluted sample using the calibration curve. Back-calculate to determine the original concentration in the undiluted supernatant, which represents the thermodynamic solubility. Report the average and standard deviation of the replicate measurements.

Practical Implications in Drug Development

A clear understanding of Thymine's solubility directly informs critical decisions in the pharmaceutical development pipeline.

  • Analytical Method Development: The solubility data confirms that a mobile phase consisting of a phosphate buffer (pH ~3.5-7.0) and an organic modifier like acetonitrile or methanol is suitable for the simultaneous estimation of Stavudine and its impurities[17]. The slight solubility of Thymine in methanol supports its use as a solvent for preparing stock solutions[16].

  • Purification Strategies: The significant difference in solubility between Stavudine (83 mg/mL in water) and Thymine (~3.8 mg/mL in water) can be exploited[3][6]. A controlled crystallization process could potentially use an aqueous system where Stavudine remains in solution while Thymine, if present above its solubility limit, could be removed or its precipitation controlled.

  • Forced Degradation Studies: When performing forced degradation studies (acidic, basic, oxidative) to identify potential impurities, the solubility of any formed degradants, including Thymine, is critical for ensuring they remain dissolved in the stress medium for accurate analysis[18]. The high solubility of Thymine in alkaline conditions suggests that in basic degradation studies, it will be readily dissolved and detectable[4][7].

Conclusion

Stavudine Impurity D (Thymine) is a hydrophilic, weakly acidic molecule with well-defined, pH-dependent solubility characteristics. Its limited solubility in neutral aqueous solutions and alcohols, contrasted with its higher solubility in polar aprotic solvents and strong bases, provides a clear roadmap for scientists. This knowledge is not merely academic; it is a practical tool that enables the development of robust analytical methods, efficient purification processes, and stable drug formulations. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively manage this impurity, ensuring the quality and safety of Stavudine drug products.

References

  • ChemicalBook. Thymine CAS#: 65-71-4.
  • ChemicalBook. Thymine | 65-71-4.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • National Institutes of Health (NIH), PubChem. Thymine | C5H6N2O2 | CID 1135.
  • Cayman Chemical.
  • International Journal of Pharmaceutical Erudition. Development and Validation of a Simple, Accurate, and Precise RP-HPLC Method for Simultaneous Estimation of Lamivudine and Stavudine in Combined Pharmaceutical Dosage Form.
  • Bienta.net. Shake-Flask Solubility Assay.
  • Der Pharma Chemica. A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine, Lamivudine and Nevirapine.
  • Sigma-Aldrich.
  • Cheméo. Chemical Properties of Thymine (CAS 65-71-4).
  • Sigma-Aldrich. Thymine BioReagent, cell culture mammalian 65-71-4.
  • TSI Journals. SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF STAVUDINE RESIDUES IN SWAB SAMPLES.
  • Pharmaffili
  • MedchemExpress.com. Stavudine (d4T) | Nucleoside Reverse Transcriptase Inhibitor.
  • U.S.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • National Institute of Standards and Technology (NIST). Thymine - the NIST WebBook.
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
  • MDPI.

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocol for trace analysis of Stavudine impurity D

Application Note: High-Sensitivity LC-MS/MS Protocol for the Trace Analysis of Stavudine Impurity D Introduction & Regulatory Context Stavudine (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Trace Analysis of Stavudine Impurity D

Introduction & Regulatory Context

Stavudine (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) widely utilized in antiretroviral therapy. During synthesis and long-term storage, the active pharmaceutical ingredient (API) is susceptible to oxidative degradation. A critical degradation product is Stavudine Impurity D (1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE), registered under [1]. This impurity forms via the oxidative cleavage of the didehydrodeoxyribose ring into a furanone derivative.

According to the [2], impurities in new drug substances must be rigorously monitored, with reporting thresholds typically set at 0.05% for maximum daily doses ≤ 2g/day. Quantifying Impurity D at these trace levels using conventional HPLC-UV is fundamentally flawed due to the overwhelming UV absorbance of the co-eluting API and their shared pyrimidine chromophores. This application note outlines a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate and quantify Stavudine Impurity D, eliminating matrix interference and ensuring regulatory compliance.

Scientific Principles & Experimental Causality

To achieve a self-validating and highly specific assay, this method leverages reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled with electrospray ionization (ESI) triple quadrupole mass spectrometry.

  • Chromatographic Causality: A solid-core (superficially porous) C18 column is selected over a traditional fully porous particle. Solid-core technology significantly reduces longitudinal diffusion (the B term in the van Deemter equation), yielding sharper peaks and higher theoretical plates. This is critical to prevent the massive Stavudine API peak (injected at 1.0 mg/mL) from tailing into the retention window of Impurity D (present at trace ng/mL levels), thereby preventing ion suppression in the MS source.

  • Ionization Strategy: A mobile phase buffered with 10 mM Ammonium Acetate at pH 4.5 is utilized. Unlike trifluoroacetic acid (TFA), which causes severe ion suppression and signal quenching in ESI, ammonium acetate provides the necessary protons to drive the formation of the [M+H]+ precursor ions ( m/z 209.2 for Impurity D) while maintaining excellent volatility for the MS desolvation process.

  • Self-Validating System: The protocol incorporates a continuous System Suitability Test (SST) bracketing strategy. By flanking the sample queue with an SST solution containing Impurity D at the Limit of Quantitation (LOQ) spiked into the API matrix, the system self-verifies that detector sensitivity and chromatographic resolution remain uncompromised by API matrix buildup over the course of the run.

Experimental Workflow

Workflow A Sample Preparation (API Dilution to 1 mg/mL) B UHPLC Separation (Solid-Core C18, Gradient) A->B C ESI+ Ionization (Ammonium Acetate Buffer) B->C D MS/MS MRM Detection (m/z 209.2 -> 127.1) C->D E Data Processing (Quantitation vs. Threshold) D->E

Figure 1: LC-MS/MS analytical workflow for the trace quantification of Stavudine Impurity D.

Materials and Reagents

  • Standards: Stavudine Reference Standard, Stavudine Impurity D Reference Standard.

  • Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Ammonium Acetate (Purity ≥99.0%), Glacial Acetic Acid.

  • Column: Solid-core C18, 2.1 mm × 100 mm, 1.7 µm particle size.

Step-by-Step Experimental Protocol

Step 1: Preparation of Mobile Phases

  • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water to create a 10 mM solution. Adjust to pH 4.5 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Sample and Standard Preparation

  • Diluent: Water/Methanol (90:10, v/v). (Causality: Matching the initial aqueous conditions of the LC gradient prevents solvent-induced peak broadening—the "solvent effect"—upon injection).

  • API Sample Solution: Weigh accurately 10.0 mg of the Stavudine sample and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Impurity D Standard Solution (LOQ): Prepare a stock solution of Impurity D at 100 µg/mL. Serially dilute to a final concentration of 10 ng/mL (equivalent to 0.001% relative to the API concentration).

  • System Suitability Test (SST) Solution: Spike 10 ng/mL of Impurity D into a 1.0 mg/mL Stavudine standard solution to verify resolution and recovery in the presence of the matrix.

Step 3: Chromatographic Execution Execute the separation using the gradient outlined in Table 1. Because Impurity D lacks the intact didehydrodeoxyribose ring, it is slightly more polar and elutes prior to the Stavudine API. To protect the mass spectrometer from contamination, utilize a divert valve to send the LC effluent to waste between 4.5 and 6.0 minutes (the API elution window).

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.4955Initial
1.00.4955Linear
4.00.46040Linear
4.50.41090Linear
6.00.41090Hold
6.10.4955Linear
8.00.4955Re-eq

Step 4: MS/MS Detection Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the parameters in Table 2.

Table 2: MS/MS MRM Parameters (ESI+)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Stavudine Impurity D (Quantifier)209.2127.1502515
Stavudine Impurity D (Qualifier)209.283.0502525
Stavudine (API Reference)225.2127.1502515

Fragmentation Pathway Analysis

The primary quantifier transition for Impurity D (209.2 → 127.1) corresponds to the cleavage of the glycosidic bond. This results in the loss of the furanone derivative (an 82 Da neutral loss) and the retention of the charge on the thymine fragment.

Fragmentation M Precursor Ion (Impurity D) [M+H]+ m/z 209.2 C9H9N2O4+ F1 Product Ion (Thymine Fragment) [M+H]+ m/z 127.1 C5H7N2O2+ M->F1 Collision Energy (15 eV) NL Neutral Loss Furanone Derivative C4H2O2 (82 Da) M->NL Neutral Loss

Figure 2: ESI+ CID fragmentation pathway for Stavudine Impurity D.

Method Validation & Quantitative Data

The protocol was validated in strict accordance with [3]. The self-validating nature of the method is confirmed through rigorous assessment of specificity, linearity, and accuracy.

Table 3: Method Validation Summary for Stavudine Impurity D

Validation ParameterAcceptance Criteria (USP <1225>)Observed Result
System Suitability (S/N) S/N > 10 at LOQS/N = 45
Limit of Detection (LOD) S/N ≥ 33.0 ng/mL (0.0003%)
Limit of Quantitation (LOQ) S/N ≥ 10, Precision RSD ≤ 10%10.0 ng/mL (0.001%)
Linearity Range R² ≥ 0.995 (LOQ to 150% of Spec)10 ng/mL – 1000 ng/mL (R² = 0.9992)
Accuracy (Recovery) 80% - 120% at LOQ level98.5% ± 4.2%
Method Precision (RSD) ≤ 5.0% for 6 replicate injections2.8%

Causality of Validation Results: The exceptional recovery (98.5%) at the LOQ level confirms that the solid-core chromatographic separation successfully isolated Impurity D from the API, entirely mitigating ion suppression in the ESI source and ensuring that matrix effects do not compromise quantitative integrity.

Conclusion

This LC-MS/MS protocol provides a robust, highly sensitive, and self-validating framework for the trace analysis of Stavudine Impurity D. By integrating solid-core UHPLC separation with targeted MRM mass spectrometry and intelligent fluidic diversion, the method easily surpasses the ICH Q3A(R2) reporting thresholds, ensuring the highest standards of pharmaceutical quality control and patient safety.

References

  • National Center for Advancing Translational Sciences (NCATS). "STAVUDINE IMPURITY D[EP IMPURITY]." Global Substance Registration System (GSRS). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A (R2) Impurities in new drug substances." European Medicines Agency. Available at:[Link]

  • United States Pharmacopeia (USP). "USP General Chapter <1225> Validation of Compendial Procedures." USP-NF. Available at: [Link]

Application

Application Note: De Novo Synthesis and Analytical Validation of Stavudine Impurity D Reference Standard

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Drug Development Professionals Content Type: Advanced Synthetic Protocol and Analytical Validation Guide Introduction & Mechanistic Background Stavu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Drug Development Professionals Content Type: Advanced Synthetic Protocol and Analytical Validation Guide

Introduction & Mechanistic Background

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor historically pivotal in antiretroviral therapy. Throughout its lifecycle—from API synthesis to formulation and long-term storage—stavudine is susceptible to chemical degradation[1]. To ensure patient safety and drug efficacy, pharmacopeial monographs mandate rigorous profiling of organic impurities[2].

One of the most critical degradation products is Stavudine Impurity D , officially designated by the European Pharmacopoeia (EP) as 1-((2R)-5-oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione[3]. Chemically, this impurity is a butenolide derivative (C9H8N2O4)[4]. It forms when the 5'-hydroxymethyl group of the stavudine furanose ring undergoes severe oxidative cleavage and subsequent decarboxylation under stress conditions[1].

Because isolating this specific degradation product from a complex forced-degradation matrix in high purity (>99%) is highly inefficient, establishing a targeted de novo synthetic protocol is essential for producing primary reference standards[5].

DegPathway S Stavudine (API) O1 Oxidation (Stress Conditions) S->O1 C 5'-Carboxylic Acid Intermediate O1->C O2 Oxidative Decarboxylation C->O2 D Impurity D (Butenolide) O2->D

Proposed oxidative degradation pathway of Stavudine leading to Impurity D.

Synthetic Strategy & Rationale

The core structure of Impurity D consists of a thymine nucleobase linked to a 2(5H)-furanone ring. The most robust and scalable method to construct this N-glycosidic bond is the Vorbrüggen glycosylation .

By reacting silylated thymine with 5-acetoxy-2(5H)-furanone in the presence of a strong Lewis acid (Trimethylsilyl trifluoromethanesulfonate, TMSOTf), the acetoxy group is activated and departs, generating a planar oxocarbenium-like intermediate. The silylated pyrimidine attacks this electrophile. Because the intermediate is planar and achiral, the reaction yields a racemic mixture of 1-(5-oxo-2,5-dihydrofuran-2-yl)thymine. The desired (2R)-enantiomer (EP Impurity D) is subsequently isolated via preparative chiral chromatography. This de novo approach creates a self-validating system: its synthetic origin completely precludes contamination from other API-related impurities, ensuring absolute standard integrity.

SynthWorkflow A Thymine + HMDS + TMSCl (cat.) B Silylation (Reflux, 4h) A->B C Bis-TMS-Thymine B->C E Vorbrüggen Coupling (DCM, 0°C to RT) C->E D 5-Acetoxy-2(5H)-furanone + TMSOTf D->E F Racemic Impurity D (Crude) E->F G Prep Chiral HPLC (Chiralpak IC) F->G H (2R)-Stavudine Impurity D (EP Standard >99% ee) G->H

Synthetic workflow for the de novo preparation of (2R)-Stavudine Impurity D.

Experimental Protocols

Step 1: Preparation of N1,O4-Bis(trimethylsilyl)thymine
  • Reagents: Thymine (1.0 eq), Hexamethyldisilazane (HMDS, 10.0 eq), Trimethylsilyl chloride (TMSCl, 0.1 eq).

  • Procedure: Suspend thymine in HMDS under an inert argon atmosphere. Add catalytic TMSCl. Reflux the mixture at 120°C for 4 hours until a clear, homogeneous solution is obtained.

  • Causality & Insight: The transition to a clear solution visually validates complete silylation. TMSCl is a critical additive; it generates trace HCl in situ, which catalyzes the silylation process. Without it, the reaction is sluggish and prone to incomplete conversion, which drastically reduces the yield of the subsequent coupling step.

  • Workup: Distill off excess HMDS under reduced pressure to yield a colorless oil. Use immediately in the next step to prevent ambient hydrolysis.

Step 2: Vorbrüggen Glycosylation
  • Reagents: Bis-TMS-thymine (1.0 eq), 5-acetoxy-2(5H)-furanone (1.1 eq), TMSOTf (1.2 eq), anhydrous Dichloromethane (DCM).

  • Procedure: Dissolve Bis-TMS-thymine and 5-acetoxy-2(5H)-furanone in anhydrous DCM. Cool the reaction vessel to 0°C. Dropwise add TMSOTf. Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Causality & Insight: TMSOTf provides the optimal Lewis acidity to activate the acetoxy leaving group without indiscriminately cleaving the sensitive furanone ring. The strict 0°C initial temperature is mandatory to control the exothermic nature of the Lewis acid addition, preventing the rapid polymerization of the furanone building block.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TMSOTf. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate racemic 1-(5-oxo-2,5-dihydrofuran-2-yl)thymine.

Step 3: Chiral Resolution via Preparative HPLC
  • Procedure: Dissolve the purified racemic mixture in the mobile phase. Inject onto a preparative Chiralpak IC column.

  • Conditions: Isocratic elution utilizing Hexane/Ethanol (70:30 v/v) at a flow rate optimized for the preparative column dimensions.

  • Causality & Insight: The polysaccharide-based chiral stationary phase provides differential stereoisomeric interactions (hydrogen bonding and steric inclusion), allowing for the baseline separation of the (2R) and (2S) enantiomers. The first-eluting peak corresponding to the (2R)-enantiomer is collected, concentrated under vacuum, and lyophilized to yield the final reference standard.

Analytical Validation & Self-Validating Systems

To guarantee the synthesized material meets the rigorous criteria of a primary pharmacopeial reference standard, a multi-modal analytical validation must be executed[1]. The following tables summarize the expected quantitative data and self-validating parameters.

Table 1: Physicochemical Specifications
ParameterSpecification
Chemical Name 1-((2R)-5-oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
Appearance White to off-white solid
Stereochemistry (2R) Absolute Configuration
Table 2: ¹H NMR (400 MHz, DMSO-d₆) Structural Characterization

This table acts as a self-validating checklist. Each proton shift directly confirms a specific structural feature of the Impurity D molecule.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Proof / Causality
11.45Singlet (s)1HThymine NHConfirms the pyrimidine ring remains intact.
7.65Doublet of doublets (dd)1HFuranone H-4'Downfield shift confirms conjugation with the C5' lactone carbonyl.
7.42Doublet (d)1HThymine H-6Characteristic nucleobase alkene proton.
6.95Multiplet (m)1HFuranone H-2'Anomeric proton; chemical shift confirms the N-glycosidic linkage.
6.35Doublet of doublets (dd)1HFuranone H-3'Upfield alkene proton of the butenolide ring.
1.78Doublet (d)3HThymine CH₃Confirms the presence of the pyrimidine methyl group.
Table 3: Validated HPLC Method for Chemical Purity
ParameterCondition
Column Phenomenex Gemini C18, 250 × 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Acceptance Criteria > 99.0% Area Normalization

References

  • NIH NCATS Inxight Drugs. 1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE.[3]

  • NIH NCATS Inxight Drugs. 1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE Record Details.[4]

  • Sigma-Aldrich. Stavudine EP Reference Standard CAS 3056-17-5.[5]

  • World Health Organization (WHO). ZIDOVUDINE Draft proposal for revision in The International Pharmacopoeia.[2]

  • ResearchGate. Stress test to determine inherent stability of drugs.[1]

Sources

Method

Application Notes and Protocols for Forced Degradation of Stavudine to Impurity D (Thymine)

Introduction: The Imperative of Forced Degradation in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, ensuring the stability of a drug substance is paramount to its safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Forced Degradation in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, ensuring the stability of a drug substance is paramount to its safety and efficacy. Forced degradation, or stress testing, is a critical process mandated by regulatory bodies such as the International Council for Harmonisation (ICH) that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1][2][3] The primary objectives of these studies are to elucidate the intrinsic stability of the drug molecule, identify potential degradation products, and establish the degradation pathways.[3][4][5] This information is instrumental in developing stable formulations, establishing appropriate storage conditions and shelf-life, and, crucially, for the development and validation of stability-indicating analytical methods.[3][4]

Stavudine (2',3'-didehydro-3'-deoxythymidine), a synthetic thymidine nucleoside analogue, is a reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[6][7] Like all pharmaceuticals, Stavudine is susceptible to degradation under various environmental pressures, leading to the formation of impurities. One of the primary degradation products of Stavudine is thymine, designated as Impurity D.[6][8][9] The formation of thymine from Stavudine involves the cleavage of the glycosidic bond connecting the thymine base to the dideoxyribose sugar moiety.[10][11] Understanding the conditions that promote this degradation is essential for ensuring the quality and safety of Stavudine-containing drug products.

This application note provides detailed protocols for inducing the degradation of Stavudine to its impurity D, thymine, under various stress conditions as stipulated by ICH guidelines, including hydrolytic, oxidative, thermal, and photolytic stress.[1][4]

Chemical Structures and Degradation Pathway

Stavudine (d4T) is a nucleoside analog of thymidine.[7] Its structure consists of a thymine base attached to a 2',3'-didehydro-3'-deoxyribose sugar.

Thymine (Impurity D) is a pyrimidine base found in DNA.[9]

The degradation of Stavudine to thymine occurs through the hydrolysis of the N-glycosidic bond, which is the linkage between the sugar and the base. This process is often accelerated by acidic, basic, or oxidative conditions.[6][8]

Forced Degradation Study Protocols

The following protocols are designed to intentionally degrade Stavudine to generate its impurity D, thymine. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are readily detectable without being so extensive as to generate secondary or tertiary degradation products that may not be relevant under normal storage conditions.[1]

Hydrolytic Degradation (Acid and Base)

Hydrolysis is a common degradation pathway for nucleoside analogues. The stability of Stavudine is evaluated across a range of pH values to simulate potential exposure to acidic or basic environments.

1.1. Acid-Induced Degradation Protocol

  • Objective: To induce degradation of Stavudine to thymine under acidic conditions.

  • Reagents and Materials:

    • Stavudine Active Pharmaceutical Ingredient (API)

    • Methanol (HPLC grade)

    • 1N Hydrochloric Acid (HCl)

    • 1N Sodium Hydroxide (NaOH) for neutralization

    • Volumetric flasks

    • Reflux condenser

    • Water bath or heating mantle

  • Procedure:

    • Prepare a stock solution of Stavudine in methanol (e.g., 1 mg/mL).[12]

    • In a round-bottom flask, mix 10 mL of the Stavudine stock solution with 10 mL of 1N HCl.[12]

    • Reflux the mixture at 80°C for 2 hours.[12] To prevent potential photolytic degradation, it is advisable to perform this in the dark.[12]

    • After the specified time, cool the solution to room temperature.

    • Carefully neutralize the solution with 1N NaOH to a pH of approximately 7.

    • Dilute the solution to a suitable concentration with the mobile phase for analysis.

1.2. Base-Induced Degradation Protocol

  • Objective: To induce degradation of Stavudine to thymine under alkaline conditions.

  • Reagents and Materials:

    • Stavudine API

    • Methanol (HPLC grade)

    • 1N Sodium Hydroxide (NaOH)

    • 1N Hydrochloric Acid (HCl) for neutralization

    • Volumetric flasks

    • Reflux condenser

    • Water bath or heating mantle

  • Procedure:

    • Prepare a stock solution of Stavudine in methanol (e.g., 1 mg/mL).[12]

    • In a round-bottom flask, mix 10 mL of the Stavudine stock solution with 10 mL of 1N NaOH.[12]

    • Reflux the mixture at 80°C for 2 hours.[12] This should be conducted in the dark to exclude light as a degradation factor.[12]

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with 1N HCl to a pH of approximately 7.

    • Dilute the solution to an appropriate concentration for analysis.

Oxidative Degradation

Oxidative stress can lead to the degradation of many pharmaceutical compounds. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

2.1. Oxidative Degradation Protocol

  • Objective: To induce degradation of Stavudine to thymine under oxidative conditions.

  • Reagents and Materials:

    • Stavudine API

    • Methanol (HPLC grade)

    • 3-6% (w/v) Hydrogen Peroxide (H₂O₂)

    • Volumetric flasks

    • Water bath

  • Procedure:

    • Prepare a stock solution of Stavudine in methanol (e.g., 1 mg/mL).[12]

    • In a flask, combine 10 mL of the Stavudine stock solution with 10 mL of 6.0% w/v hydrogen peroxide.[12]

    • Heat the solution in a boiling water bath for 10 minutes to remove excess hydrogen peroxide, then reflux at 80°C for 2 hours.[12]

    • Cool the solution to room temperature.

    • Dilute the resulting solution to a suitable concentration for analysis.

Thermal Degradation

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures.

3.1. Dry Heat Degradation Protocol

  • Objective: To assess the stability of solid-state Stavudine to dry heat.

  • Reagents and Materials:

    • Stavudine API (powder)

    • Oven

    • Methanol (HPLC grade) for dissolution

  • Procedure:

    • Place a known amount of powdered Stavudine in an oven at 80°C for 6 hours.[12]

    • After the exposure period, allow the sample to cool to room temperature.

    • Dissolve the heat-treated sample in methanol to a known concentration for analysis.

3.2. Wet Heat Degradation Protocol

  • Objective: To evaluate the stability of Stavudine in solution under thermal stress.

  • Reagents and Materials:

    • Stavudine API

    • Methanol (HPLC grade)

    • Reflux condenser

    • Water bath or heating mantle

  • Procedure:

    • Prepare a stock solution of Stavudine in methanol (e.g., 1 mg/mL).[12]

    • Reflux the solution at 80°C for 2 hours.[12]

    • Cool the solution to room temperature.

    • Dilute to an appropriate concentration for analysis.

Photolytic Degradation

Photostability testing is essential to determine if a drug substance is sensitive to light.

4.1. Photolytic Degradation Protocol

  • Objective: To assess the stability of Stavudine upon exposure to light.

  • Reagents and Materials:

    • Stavudine API

    • Methanol (HPLC grade)

    • Photostability chamber with controlled light exposure (UV and visible light)

    • Control sample wrapped in aluminum foil

  • Procedure:

    • Prepare a stock solution of Stavudine in methanol.

    • Expose the solution to direct sunlight or a UV radiation source for 48 hours.[12]

    • A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

    • After the exposure period, dilute the samples to a suitable concentration for analysis.

Analytical Methodology

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify Stavudine from its degradation products, including thymine.

Typical HPLC Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 4.6) and an organic modifier like acetonitrile or methanol.[13][14]

  • Flow Rate: 0.9 - 1.0 mL/min[13][14]

  • Detection Wavelength: 266-283 nm[13][15]

  • Column Temperature: 30°C[13]

Expected Results

The following table summarizes the expected degradation of Stavudine and the formation of thymine under the described stress conditions. The exact percentages will vary depending on the specific experimental conditions.

Stress ConditionStavudine Degradation (%)Thymine Formation (%)
Acid Hydrolysis (1N HCl, 80°C, 2h)SignificantMajor Degradant
Base Hydrolysis (1N NaOH, 80°C, 2h)SignificantMajor Degradant
Oxidative (6% H₂O₂, 80°C, 2h)SignificantMajor Degradant
Dry Heat (80°C, 6h)Minimal to ModeratePresent
Wet Heat (80°C, 2h)ModeratePresent
Photolytic (48h)ModeratePresent

Note: The extent of degradation can be controlled by adjusting the duration and intensity of the stress condition.

Experimental Workflow Diagramdot

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stavudine Stavudine API Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Stavudine->Stock_Solution Acid Acid Hydrolysis (1N HCl, 80°C, 2h) Stock_Solution->Acid Base Base Hydrolysis (1N NaOH, 80°C, 2h) Stock_Solution->Base Oxidative Oxidative (6% H2O2, 80°C, 2h) Stock_Solution->Oxidative Thermal Thermal (Dry/Wet Heat, 80°C) Stock_Solution->Thermal Photolytic Photolytic (UV/Vis Light, 48h) Stock_Solution->Photolytic Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Data Data Analysis (Quantify Stavudine & Thymine) HPLC->Data

Sources

Application

Chromatographic conditions for baseline separation of Stavudine impurity D

Application Note: Chromatographic Conditions for the Baseline Separation of Stavudine Impurity D Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Method Devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Conditions for the Baseline Separation of Stavudine Impurity D

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Method Development Protocol & Application Note

Introduction & Mechanistic Background

Stavudine (2',3'-didehydro-3'-deoxythymidine) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized in antiretroviral therapy. Ensuring the purity of the Stavudine Active Pharmaceutical Ingredient (API) requires rigorous monitoring of its synthesis-related impurities and degradation products.

Among these, Stavudine Impurity D—officially defined by the European Pharmacopoeia (EP) as 1-((2R)-5-oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione[1]—presents a unique analytical challenge. Because Impurity D is an oxidized/altered furanose derivative of the parent drug, the polarities of the two molecules are nearly identical. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this structural similarity often leads to critical co-elution [2].

Chemical Profiling

Understanding the physicochemical properties of the analytes is the foundational step in rational method development.

Table 1: Comparative Chemical Characteristics

Parameter Stavudine (API) Stavudine Impurity D (EP)
Molecular Formula C10H12N2O4 C9H8N2O4[3]
Molecular Weight 224.22 g/mol 208.17 g/mol [3]
Key Structural Feature 2',3'-didehydro-3'-deoxyribose ring 5-oxo-2,5-dihydrofuran ring[1]

| Chromophore | Pyrimidine-2,4-dione | Pyrimidine-2,4-dione |

Rationale for Chromatographic Choices (Causality & E-E-A-T)

As an analytical scientist, method development should never rely on trial and error. To achieve a self-validating, robust baseline separation (Resolution, Rs​>2.0 ), the following chromatographic parameters were mechanistically selected:

  • Stationary Phase Selection: A high-density, base-deactivated, and end-capped C18 column (e.g., Venusil XBP C-18 or Gemini C18, 250 × 4.6 mm, 5 µm) is mandatory [4]. The pyrimidine-2,4-dione moiety contains an acidic imide nitrogen. Without end-capping, residual silanols on the silica support would cause secondary ion-exchange interactions, leading to severe peak tailing ( Tf​>1.5 ) and compromising the resolution of the closely eluting Impurity D.

  • Mobile Phase & pH Control: A 0.01 M Ammonium Acetate buffer adjusted to pH 6.0 is utilized [2]. The thymine ring has a pKa​ of approximately 9.8. At pH 6.0, both Stavudine and Impurity D remain fully unionized, maximizing their hydrophobic retention (capacity factor, k′ ) on the C18 stationary phase. Furthermore, ammonium acetate provides excellent LC-MS compatibility if orthogonal mass verification is required.

  • Organic Modifier Selectivity: Methanol is selected over acetonitrile. Methanol acts as both a hydrogen-bond donor and acceptor. This specific solvation environment provides superior selectivity ( α ) for distinguishing the subtle hydrogen-bonding differences between the furanose rings of the API and Impurity D.

  • Detection Wavelength: UV detection is set to 265 nm. This corresponds to the π−π∗ transition of the pyrimidine-dione chromophore, ensuring maximum sensitivity and a high signal-to-noise ratio for both compounds[2]. While 212 nm is sometimes used for simultaneous estimations [5], 265 nm provides superior specificity for the thymine derivative core.

Experimental Protocol

This step-by-step methodology ensures a reproducible and self-validating workflow.

Step 4.1: Reagent Preparation

  • Mobile Phase A: Dissolve 0.77 g of HPLC-grade Ammonium Acetate in 1000 mL of Milli-Q water. Adjust to pH 6.0 ± 0.05 using dilute acetic acid. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B: 100% HPLC-Grade Methanol. Degas prior to use.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

Step 4.2: Sample Preparation

  • System Suitability Solution: Accurately weigh 10 mg of Stavudine API and spike with 0.1% w/w of Stavudine Impurity D reference standard. Dissolve and dilute to 10 mL with the Diluent (Final API concentration: 1.0 mg/mL). Sonicate for 10 minutes to ensure complete solubilization.

Step 4.3: Chromatographic Conditions

  • Column: End-capped C18, 250 × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

Table 2: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 95 5 Isocratic Hold
5.0 95 5 Isocratic Hold
20.0 70 30 Linear Gradient
25.0 50 50 Linear Gradient
30.0 95 5 Re-equilibration

| 35.0 | 95 | 5 | End of Run |

System Suitability & Validation Metrics

A self-validating protocol requires strict adherence to system suitability criteria before sample analysis can proceed.

Table 3: System Suitability Criteria (Target Values)

Parameter Target Value Mechanistic Justification
Relative Retention Time (RRT) ~1.15 (Imp D) Ensures Impurity D elutes distinctly from the main API peak.

| Resolution ( Rs​ ) | > 2.0 | Guarantees baseline separation for accurate quantitative integration. | | Tailing Factor ( Tf​ ) | < 1.5 | Confirms the absence of secondary silanol interactions. | | Theoretical Plates ( N ) | > 5000 | Validates column efficiency and stationary phase packing integrity. |

Analytical Workflow Visualization

G A Stavudine API Sample B Sample Preparation (Dilution in Mobile Phase A) A->B C RP-HPLC Separation (C18 Column, End-capped) B->C D Gradient Elution (Ammonium Acetate / MeOH) C->D E UV Detection (λ = 265 nm) D->E F Baseline Separation (Rs > 2.0 for Impurity D) E->F

Fig 1: Analytical workflow for the baseline separation of Stavudine and Impurity D.

References

  • [1] Title: STAVUDINE IMPURITY D [EP IMPURITY] | Source: ncats.io | URL: [Link]

  • [2] Title: Validated RP- HPLC Method for the Quantitation of Stavudine in Bulk and Pharmaceutical Dosage Forms | Source: rjptonline.org | URL:[Link]

  • [5] Title: Development and Validation of a Simple, Accurate, and Precise RP-HPLC Method for Simultaneous Estimation of Lamivudine and Stavudine in Combined Pharmaceutical Dosage Form | Source: ijprajournal.com | URL:[Link]

  • [4] Title: Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusat | Source: scielo.br | URL:[Link]

  • [3] Title: 1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE | Source: nih.gov | URL:[Link]

Sources

Method

Application Note: Advanced Extraction and Sample Preparation Techniques for Stavudine Impurity D

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists. Introduction and Chemical Context Stavudine (d4T) is a thymidine analog utilized as a nucleoside reverse transcriptase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists.

Introduction and Chemical Context

Stavudine (d4T) is a thymidine analog utilized as a nucleoside reverse transcriptase inhibitor (NRTI). During synthesis, formulation, or prolonged storage under stress conditions, Stavudine can degrade into several related compounds. Stavudine Impurity D —chemically identified as 1-((2R)-5-oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione—is a critical degradation product characterized by the cleavage and alteration of the pentose ring into a furanone moiety attached to the thymine base[1].

Because Impurity D contains a lactone-like furanone structure, it is highly susceptible to further hydrolysis in alkaline environments. Therefore, sample preparation must strictly control pH and solvent polarity to maintain the structural integrity of the impurity while ensuring quantitative recovery[2].

Mechanistic Rationale for Extraction Strategies

As a Senior Application Scientist, I emphasize that extraction is never a one-size-fits-all procedure; it is a targeted manipulation of intermolecular forces.

  • For Solid Dosage Forms (Tablets/Capsules): The primary challenge is separating the active pharmaceutical ingredient (API) and its impurities from insoluble excipients (e.g., talc, magnesium stearate). A diluent of Water:Acetonitrile (80:20 v/v) is selected because it provides the exact dielectric constant required to fully solubilize the polar pyrimidine structures, while simultaneously precipitating lipophilic excipients[2].

  • For Biological Matrices (Plasma/Urine): Plasma contains high levels of proteins and endogenous phospholipids that cause severe ion suppression in LC-MS/MS. Simple protein precipitation (PPT) leaves residual matrix components that co-elute with early-eluting polar impurities. Solid-Phase Extraction (SPE) utilizing a tC18 or Oasis HLB cartridge is mandatory[3]. The hydrophobic pyrimidine ring binds tightly to the C18 stationary phase, allowing a 5% methanol wash to strip away salts and loosely bound proteins before eluting the target with 100% methanol[3].

Protocol A: Stability-Indicating Extraction from Solid Dosage Forms

This protocol is designed for the extraction of Impurity D from formulated tablets for subsequent Reverse Phase-Ultra Performance Liquid Chromatography (RP-UPLC) analysis.

Self-Validating System Checkpoint

To ensure the protocol is self-validating, a System Suitability Solution (SSS) containing Stavudine and Impurity D spiked at the 0.2% specification level must be prepared alongside the samples[2]. The extraction is only deemed valid if the UPLC analysis yields a chromatographic resolution ( Rs​ ) of ≥1.5 between the API and Impurity D, confirming that the extraction solvent did not induce peak distortion.

Step-by-Step Methodology
  • Diluent Preparation: Prepare a degassed mixture of HPLC-grade Water and Acetonitrile in an 80:20 (v/v) ratio[2].

  • Sample Homogenization: Accurately weigh ten formulated tablets and crush them into a fine, homogeneous powder using a mortar and pestle[2].

  • Primary Solubilization: Transfer an amount of powder equivalent to 100 mg of Stavudine into a 250 mL clean, dry volumetric flask[2]. Add 150 mL of the prepared diluent.

  • Ultrasonication: Sonicate the flask in a cold-water bath (to prevent thermal degradation of the furanone ring) for 30 minutes until the soluble components are completely dissolved[4].

  • Volume Adjustment: Allow the solution to return to room temperature, then make up to the 250 mL mark with the diluent.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter, discarding the first 3 mL of the filtrate to prevent membrane adsorption artifacts[4].

  • Analysis: Inject 1 µL of the filtrate into the UPLC system. Utilize a gradient elution of 0.1% perchloric acid (adjusted to pH 2.6) and monitor the absorbance at 265 nm[2].

Formulation_Extraction A 1. Sample Homogenization Crush tablets to fine powder B 2. Solvent Addition Water:Acetonitrile (80:20 v/v) A->B C 3. Ultrasonic Extraction 30 min to solubilize Impurity D B->C D 4. Particulate Filtration 0.45 µm PTFE Syringe Filter C->D E 5. HPLC-UV Analysis Injection at λ=265 nm D->E

Workflow for the extraction of Stavudine Impurity D from solid pharmaceutical dosage forms.

Protocol B: Solid-Phase Extraction (SPE) from Biological Matrices

This protocol isolates Impurity D from human plasma for high-sensitivity LC-MS/MS quantification, crucial for pharmacokinetic profiling.

Self-Validating System Checkpoint

Every plasma sample must be spiked with Didanosine as an Internal Standard (IS) prior to extraction[3]. The protocol is self-validating because any loss of vacuum control, cartridge channeling, or matrix effect will immediately manifest as a deviation in the IS peak area. The extraction is valid only if the IS area remains within ±15% of the mean IS area established in the calibration curve[5].

Step-by-Step Methodology
  • Sample Preparation: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Didanosine IS solution (125 µg/mL) and vortex for 10 seconds[3].

  • Cartridge Conditioning: Mount a 100 mg tC18 SPE cartridge (e.g., Waters Sep-Pak Vac) onto a vacuum manifold. Condition the sorbent by passing 1.0 mL of 100% Methanol followed by 1.0 mL of HPLC-grade water[3]. Causality: This solvates the alkyl chains, maximizing the surface area for hydrophobic interaction.

  • Sample Loading: Load the 200 µL spiked plasma sample onto the cartridge. Apply a low vacuum (approx. 5 inHg) to achieve a drop-wise flow rate (1 mL/min), ensuring sufficient residence time for the pyrimidine ring to bind to the C18 phase.

  • Matrix Wash: Wash the cartridge with 1.0 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to disrupt hydrogen bonds holding endogenous proteins and salts, but too weak to break the hydrophobic bonds of Impurity D.

  • Target Elution: Elute the analytes into a clean glass tube using 1.0 mL of 100% Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase (ammonium acetate-acetonitrile-methanol) and vortex before injecting into the LC-MS/MS[3].

SPE_Extraction S1 Conditioning 1mL MeOH -> 1mL H2O S2 Sample Loading 200µL Plasma + IS S1->S2 S3 Matrix Wash 5% MeOH in H2O S2->S3 S4 Target Elution 100% Methanol S3->S4 S5 Reconstitution Mobile Phase S4->S5

Solid-Phase Extraction (SPE) sequence for isolating Impurity D from human plasma matrices.

Quantitative Validation Data

The following table summarizes the expected quantitative performance of the extraction protocols based on validated chromatographic methods.

Table 1: Chromatographic and Validation Parameters for Stavudine Impurity D

Performance ParameterProtocol A: Solid Dosage (UPLC-UV)Protocol B: Biological Matrix (LC-MS/MS)
Linear Dynamic Range 0.8 – 50 µg/mL10 – 2000 ng/mL
Limit of Detection (LOD) 0.03 µg/mL12 ng/mL
Extraction Recovery 98.5% – 101.2%92.4% – 96.8%
Intra-day Precision (RSD) < 1.0%0.1% – 13.6%
Detection Methodology UV Absorbance at 265 nmPositive Ion ESI-MS/MS (MRM mode)
Internal Standard Used None (External Calibration)Didanosine

References

  • STAVUDINE IMPURITY D [EP IMPURITY] Source: National Institutes of Health (NIH) / NCATS Global Substance Registration System URL:[Link]

  • A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with Stavudine... Source: Der Pharma Chemica URL:[Link]

  • Determination of stavudine in human plasma and urine by high-performance liquid chromatography using a reduced sample volume Source: ResearchGate / Journal of Chromatography B URL:[Link]

  • Specific and selective quantitation of antiviral drugs in the presence of impurities by liquid chromatography Source: Journal of Food and Drug Analysis (JFDA) URL:[Link]

  • Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusate Source: SciELO / Brazilian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Stavudine Impurity D in Pharmaceutical Formulations

Abstract & Introduction Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) essential in antiretroviral therapy for HIV-1 infection.[1] The purity and quality of pharmaceutical formulations containing Stavud...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) essential in antiretroviral therapy for HIV-1 infection.[1] The purity and quality of pharmaceutical formulations containing Stavudine are critical for ensuring their safety and efficacy. During manufacturing and storage, Stavudine can degrade, or synthetic by-products can be carried over, resulting in the presence of impurities. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities.[2][3][4]

The ICH Q3B(R2) guideline specifically addresses impurities in new drug products, setting thresholds for reporting, identification, and qualification of degradation products.[2][5] An impurity's level must be maintained below these thresholds to avoid potential toxicological risks. This application note details a robust, specific, and validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of a key Stavudine degradant, Impurity D, in finished pharmaceutical products.

For the purpose of this guide, we will focus on Thymine , which is officially designated as Stavudine EP Impurity A [6][7][8], a well-documented and critical degradation product formed under hydrolytic, oxidative, and photolytic stress conditions.[9] The principles and protocols described herein are readily adaptable for other specified or unspecified impurities of Stavudine.

Principle of the Analytical Method

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is ideally suited for separating and quantifying polar to moderately non-polar compounds like Stavudine and its impurities.

  • Causality of Experimental Choices:

    • Stationary Phase: A C18 (octadecylsilyl) column is selected for its excellent hydrophobic retention and resolving power for nucleoside analogues. Its versatility allows for effective separation of the relatively more polar Thymine from the parent Stavudine molecule.

    • Mobile Phase: A buffered aqueous-organic mobile phase is used. The buffer (e.g., ammonium acetate) controls the pH to ensure consistent ionization states of the analytes, leading to reproducible retention times and sharp peak shapes. The organic modifier (e.g., methanol or acetonitrile) is adjusted to control the elution strength and achieve optimal separation within a reasonable runtime.

    • Detection: UV detection at approximately 265 nm is chosen as it represents a wavelength where both Stavudine and Thymine exhibit significant absorbance, providing good sensitivity for quantitative analysis.[1][10]

Chemical Structures & Degradation Pathway

Understanding the chemical relationship between the active pharmaceutical ingredient (API) and its impurity is fundamental to developing a specific analytical method. Stavudine can degrade to Thymine through the cleavage of the glycosidic bond.

cluster_Stavudine Stavudine (API) cluster_Impurity Stavudine Impurity A (Degradant) Stavudine Stavudine C10H12N2O4 (2',3'-didehydro-3'-deoxythymidine) ImpurityD Thymine C5H6N2O2 Stavudine->ImpurityD Degradation (e.g., Hydrolysis)

Caption: Chemical structures of Stavudine and its degradant, Thymine.

Detailed Experimental Protocol

This protocol provides a self-validating system through the inclusion of rigorous system suitability checks before any sample analysis.

Reagents, Standards, and Materials
  • Stavudine Reference Standard (USP or equivalent)

  • Thymine (Stavudine Impurity A) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Purified Water (HPLC Grade, 18.2 MΩ·cm)

  • Stavudine tablets/capsules (Test Sample)

  • 0.45 µm Nylon or PVDF syringe filters

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV/PDA Detector
Column Venusil XBP C18, 250 x 4.6 mm, 5 µm[10] or equivalent
Mobile Phase 0.01M Ammonium Acetate Buffer : Methanol (60:40 v/v)[10]
Flow Rate 1.0 mL/min[10]
Column Temp. 30°C
Detection λ 265 nm[10]
Injection Vol. 20 µL
Run Time Approx. 15 minutes
Preparation of Solutions
  • Mobile Phase: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water. Filter and degas. Prepare the final mobile phase by mixing 600 mL of this buffer with 400 mL of Methanol.

  • Diluent: A mixture of Water and Methanol (50:50 v/v) is suitable.

  • Standard Stock Solution (A): Accurately weigh and transfer about 25 mg of Stavudine RS into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate to dissolve, and dilute to volume. (Concentration: ~250 µg/mL).

  • Impurity Stock Solution (B): Accurately weigh and transfer about 25 mg of Thymine RS into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate to dissolve, and dilute to volume. (Concentration: ~250 µg/mL).

  • System Suitability Solution (SSS): Transfer 1.0 mL of Standard Stock Solution (A) and 1.0 mL of Impurity Stock Solution (B) into a 100 mL volumetric flask and dilute to volume with diluent. This solution contains approximately 2.5 µg/mL of both Stavudine and Thymine.

  • Standard Solution: Transfer 1.0 mL of Impurity Stock Solution (B) into a 100 mL volumetric flask and dilute to volume with diluent. (Concentration: ~2.5 µg/mL of Thymine).

Sample Preparation
  • Weigh and finely powder not fewer than 20 Stavudine tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Stavudine and transfer it to a 100 mL volumetric flask.[11]

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.[11]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This is the Test Solution (Concentration: ~500 µg/mL of Stavudine).

Analytical Workflow

Caption: High-level overview of the analytical workflow.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be evaluated. Inject the System Suitability Solution (SSS) five replicate times. The system is deemed suitable for use if it meets the criteria below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0 for both peaksEnsures peak symmetry and good chromatography.
Theoretical Plates (N) ≥ 2000 for both peaksIndicates column efficiency and separation power.
Resolution (Rs) ≥ 2.0 between Stavudine and Impurity DConfirms that the two components are baseline separated.
% RSD of Peak Areas ≤ 5.0% for replicate injectionsDemonstrates the precision of the injection system.
Analysis Procedure
  • Inject the diluent once as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution.

  • Inject the Test Solution in duplicate.

  • Inject the Standard Solution again after a suitable number of sample injections to bracket the samples and ensure system stability.

Data Analysis and Calculations

The percentage of Impurity D (Thymine) in the Stavudine formulation is calculated using the response of the external standard.

Calculation Formula:

% Impurity D = (AT / AS) * (WS / WT) * (P / 100) * 100

Where:

  • AT = Peak area of Impurity D in the Test Solution chromatogram.

  • AS = Average peak area of Impurity D in the Standard Solution chromatograms.

  • WS = Weight of Impurity D reference standard taken for the Standard Solution (mg).

  • WT = Weight of the tablet powder taken for the Test Solution (mg).

  • P = Purity of the Impurity D reference standard (as a percentage).

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[13] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

  • Protocol: A stock solution of Stavudine was subjected to stress conditions such as acid (0.1M HCl at 80°C), base (0.1M NaOH at 80°C), oxidation (30% H₂O₂ at room temp), thermal (105°C), and photolytic (UV light) exposure.[14][15]

  • Results: In all stressed samples, the main degradation peak was well-resolved from the parent Stavudine peak, and peak purity analysis using a PDA detector confirmed no co-eluting peaks. This demonstrates the method's specificity and stability-indicating capability.

Validation Summary

The following table summarizes the results of the method validation studies.

ParameterMethodologyTypical Acceptance Criteria
Linearity Analyzed five concentrations from LOQ to 150% of the specification limit.Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) Spiked placebo with Impurity D at 50%, 100%, and 150% of the limit.Recovery between 90.0% - 110.0%
Precision (Repeatability) Six replicate sample preparations by the same analyst on the same day.% RSD ≤ 10.0%
Intermediate Precision Analysis performed by a different analyst on a different day/instrument.Overall % RSD should meet repeatability criteria.
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N) of 3:1.Typically ~0.01% of test concentration.
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N) of 10:1.Typically ~0.03% of test concentration.
Robustness Varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).System suitability parameters remain within limits.

Conclusion

The RP-HPLC method described in this application note is simple, specific, accurate, and precise for the quantitative determination of Impurity D (Thymine) in Stavudine pharmaceutical formulations. The method has been validated according to ICH guidelines and its stability-indicating nature was confirmed through forced degradation studies. This protocol provides a reliable quality control tool for monitoring impurity levels during stability studies and for the final release of Stavudine drug products, ensuring compliance with regulatory standards.

References

  • Stress Degradation Studies on Stavudine and Development of a Validated Specific Stability-Indicating. Journal of Chromatographic Science. Available at: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Moravek. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. PMDA. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Forced Degradation Study on Stability Indicating RP-HPLC Method for Estimation of Stavudine and Zidovudine in Combined. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Specific and selective quantitation of antiviral drugs in the presence of impurities by liquid chromatography. Latin American Journal of Pharmacy. Available at: [Link]

  • Development and Validation of a Simple, Accurate, and Precise RP-HPLC Method for Simultaneous Estimation of Lamivudine and Stavudine in Combined Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research. Available at: [Link]

  • Validated RP- HPLC Method for the Quantitation of Stavudine in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology. Available at: [Link]

  • RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube. Available at: [Link]

  • A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated with. Der Pharma Chemica. Available at: [Link]

  • Stavudine-impurities. Pharmaffiliates. Available at: [Link]

  • Post-dispensing stability surveillance: Stavudine. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Analytical Method Validation & Common Problem 1. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. Available at: [Link]

  • Stavudine EP Impurity E / Stavudine BP Impurity E / Stavudine alpha-Isomer / Stavudine alpha-Anomer. Allmpus. Available at: [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Stavudine EP Impurity I | CAS 122567-97-9. Veeprho. Available at: [Link]

  • Stavudine-impurities. Pharmaffiliates. Available at: [Link]

  • Related Substances-Method Validation-PPT_slide. Slideshare. Available at: [Link]

  • (PDF) Stability Indicating RP-HPLC Method for Simultaneous Estimation of Lamivudine, Stavudine and Nevirapine in Pure and Tablet form. ResearchGate. Available at: [Link]

  • (PDF) Determination of stavudine as an antiretroviral drug against HIV by selective oxidation methods. ResearchGate. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

  • Research Article Development and Validation of New Spectrophotometric Method for the Estimation of Stavudine in Bulk and Pharmac. SAS Publishers. Available at: [Link]

  • Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusate. SciELO. Available at: [Link]

Sources

Method

Application Note: A Rapid, Validated UPLC Method for High-Throughput Screening of Stavudine Impurity D

Abstract This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the rapid screening and quantification of Impurity D in Stavudine drug substance and formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the rapid screening and quantification of Impurity D in Stavudine drug substance and formulations. Stavudine, a nucleoside reverse transcriptase inhibitor, is a critical component in antiretroviral therapy.[1][2] The stringent control of impurities is mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[3][4] This method leverages the power of UPLC technology, which utilizes sub-2 µm particle columns to achieve superior resolution, sensitivity, and significantly reduced run times compared to conventional HPLC methods.[5][6][7] The developed protocol offers a total chromatographic run time of under 10 minutes, making it ideal for high-throughput environments such as quality control laboratories and process development settings. The method is designed to be self-validating, incorporating system suitability checks and adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9]

Introduction and Scientific Rationale

The presence of impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the synthetic route, degradation, or storage. Impurity D, a known related substance to Stavudine, must be carefully monitored to comply with pharmacopeial limits.[10] Traditional HPLC methods for impurity analysis often involve long run times, which can become a bottleneck in the drug development and manufacturing pipeline.

Ultra-Performance Liquid Chromatography (UPLC) addresses this challenge by operating at higher pressures with columns packed with smaller particles (typically 1.7-1.8 µm). This innovation leads to a dramatic increase in chromatographic efficiency, resulting in sharper peaks, better resolution, and the ability to use higher flow rates without sacrificing separation quality.[11][12]

Causality of Experimental Choices:

  • Column Chemistry: An Acquity UPLC HSS T3 column was selected. This high-strength silica (HSS) particle is compatible with 100% aqueous mobile phases, providing excellent retention for polar compounds like Stavudine and its impurities while also offering the mechanical stability required for high-pressure UPLC operation.[13] The T3 bonding technology provides balanced retention for both polar and non-polar analytes, making it ideal for separating the main API from its structurally similar impurities.

  • Mobile Phase: A gradient elution using a low-pH phosphate buffer and acetonitrile was chosen. The acidic mobile phase (pH ~2.6) ensures that both Stavudine and its impurities are in a consistent, protonated state, leading to symmetrical and reproducible peak shapes. A gradient elution is essential for resolving impurities with different polarities from the main Stavudine peak in a short timeframe.[13]

  • Detector Wavelength: The UV detection wavelength was set to 265 nm, a common wavelength for the analysis of Stavudine and related nucleoside analogues, providing high sensitivity for all components of interest.[13]

Experimental Methodology

Instrumentation, Chemicals, and Reagents
  • Instrumentation: A Waters ACQUITY UPLC System equipped with a binary solvent manager, sample manager, column heater, and a Photodiode Array (PDA) or Tunable UV (TUV) detector. Data acquisition and processing were performed using Empower™ 2 software.

  • Column: Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm).

  • Chemicals:

    • Stavudine Reference Standard (RS) and Impurity D RS (USP or equivalent).[14]

    • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS grade.

    • Phosphoric Acid (H₃PO₄), HPLC grade.

    • Acetonitrile, HPLC or UPLC grade.

    • Deionized water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 2.6 with phosphoric acid. Filter through a 0.22 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Standard Stock Solution (Stavudine): Accurately weigh and transfer about 25 mg of Stavudine RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. This yields a concentration of about 500 µg/mL.

  • Impurity D Stock Solution: Accurately weigh and transfer about 5 mg of Stavudine Impurity D RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 50 µg/mL.

  • System Suitability Solution (Spiked Standard): Transfer 1.0 mL of the Impurity D Stock Solution into a 10 mL volumetric flask. Add 1.0 mL of the Standard Stock Solution (Stavudine) and dilute to volume with diluent. This solution contains approximately 50 µg/mL of Stavudine and 5 µg/mL of Impurity D.

  • Test Solution (Sample): Prepare a solution of the Stavudine drug substance or formulation in diluent to obtain a final nominal concentration of 500 µg/mL of Stavudine. Filter through a 0.22 µm syringe filter prior to injection.

UPLC Method Parameters and Protocol

UPLC Operating Conditions

The quantitative parameters for the UPLC method are summarized in the table below.

ParameterCondition
Column ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A pH 2.6 Phosphate Buffer
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Time (min)
0.0
1.5
6.0
7.0
7.1
9.0
Column Temperature 30 °C
Sample Temperature 10 °C
Injection Volume 1.0 µL
Detection Wavelength 265 nm
Total Run Time 9.0 minutes
Step-by-Step Analytical Protocol
  • System Preparation: Prime the UPLC system with both mobile phases to ensure a stable baseline.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the System Suitability Solution (Spiked Standard) five replicate times.

    • Verify that the system suitability parameters meet the acceptance criteria outlined in Table 2. The system is deemed suitable for analysis only if all criteria are met.[5]

  • Analysis Sequence:

    • Inject the Standard Stock Solution once for identification and quantification.

    • Inject the Test Solution(s) in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatograms.

    • Identify the Stavudine and Impurity D peaks based on their retention times relative to the standard injections.

    • Calculate the percentage of Impurity D in the sample using the formula for external standards, assuming equal response factors or applying a predetermined relative response factor (RRF).

System Suitability and Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose.[15][16] This involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8]

System Suitability

The system suitability test is an integral part of the analytical procedure, demonstrating that the chromatographic system is performing adequately for the analysis to be done.[8]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5 for the Stavudine peakEnsures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 9,000 for the Stavudine peakIndicates column efficiency and separation power.
Resolution (Rs) ≥ 2.0 between Stavudine and Impurity DConfirms baseline separation between the API and the impurity.
%RSD for Peak Area ≤ 2.0% for Stavudine (n=5)Demonstrates the precision of the injection system.
Method Validation Principles (ICH Q2(R1))

While a full validation study is beyond the scope of this note, the method was developed following ICH Q2(R1) principles and is ready for formal validation.[9] Key parameters to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. Forced degradation studies would be performed to confirm this.[16][17]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range (e.g., from LOQ to 150% of the specification limit for Impurity D).

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies at multiple concentration levels.

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). Results are expressed as the Relative Standard Deviation (%RSD).[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[16]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Data Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the rapid screening of Stavudine Impurity D.

UPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. UPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep prep analysis analysis data data report report mob_phase Prepare Mobile Phases A & B solutions Prepare Standard, SST & Test Solutions equilibration System Equilibration solutions->equilibration sst System Suitability Test (SST) equilibration->sst sequence Run Analytical Sequence sst->sequence integration Chromatogram Integration sequence->integration calculation Impurity Calculation integration->calculation review Review Data vs. Specifications calculation->review final_report Generate Final Report review->final_report

Caption: UPLC analysis workflow from preparation to final reporting.

Conclusion

The UPLC method presented in this application note provides a rapid, sensitive, and reliable solution for the screening of Impurity D in Stavudine. By utilizing modern UPLC technology, the analytical run time has been reduced to under 10 minutes, significantly increasing sample throughput without compromising data quality. The method is built on sound scientific principles and is ready for full validation according to ICH guidelines, making it a valuable tool for quality control and assurance in the pharmaceutical industry.

References

  • A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination of Potential Impurities Associated wi - Der Pharma Chemica. Available at: [Link]

  • USP Monographs: Stavudine - USP29-NF24. Available at: [Link]

  • Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC. Available at: [Link]

  • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development | LCGC International - Chromatography Online. Available at: [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. | Semantic Scholar. Available at: [Link]

  • Ultra-Performance Liquid Chromatography (UPLC) in Analytical Method Development and Validation Following In-vitro Studies: Review Article | Journal of Pharma Insights and Research. Available at: [Link]

  • Stavudine - European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Available at: [Link]

  • New Rapid Uplc Method for the Estimation of Impurities in the Capsule Dosage Form of Silodosin - Academia.edu. Available at: [Link]

  • A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in - SciSpace. Available at: [Link]

  • Stavudine-impurities | Pharmaffiliates. Available at: [Link]

  • Stavudine - Trungtamthuoc.com. Available at: [Link]

  • A rapid ultra-performance liquid chromatography (UPLC™)/mass spectrometry– Applications in doping control. Available at: [Link]

  • Stavudine-impurities - Pharmaffiliates. Available at: [Link]

  • Stavudine - USP-NF ABSTRACT. Available at: [Link]

  • Stavudine - Definition, Identification, Assay - USP 2025 - Trungtamthuoc.com. Available at: [Link]

  • (stavudine) - accessdata.fda.gov. Available at: [Link]

  • Impurity Control in the European Pharmacopoeia. Available at: [Link]

  • (PDF) Dissolution method development of lamivudine, nevirapine and stavudine in tablets by UPLC - ResearchGate. Available at: [Link]

  • Stavudine | C10H12N2O4 | CID 18283 - PubChem - NIH. Available at: [Link]

  • Development and Validation of a Simple, Accurate, and Precise RP-HPLC Method for Simultaneous Estimation of Lamivudine and Stavudine in Combined Pharmaceutical Dosage Form. Available at: [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst - PSE Community.org. Available at: [Link]

  • A new stability indicating RP-UPLC method for simultaneous estimation of Doravirine, Lamivudine and Tenofovir disoproxil. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Mitigating Thymine (Impurity A) Formation in Large-Scale Stavudine Manufacturing

Introduction: The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, directly impacting the safety and efficacy of the final drug product. In the synthesis of Stavudine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, directly impacting the safety and efficacy of the final drug product. In the synthesis of Stavudine, a key antiretroviral agent, the formation of process-related impurities and degradation products is a significant concern. While the query specified "Stavudine Impurity D," it is important to note that this is not a universally recognized designation in major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). However, extensive research and regulatory documentation have identified Thymine (designated as Stavudine Impurity A) as a primary and critical degradation product formed during both manufacturing and storage.[1][2][3][4][5] The formation of Thymine arises from the hydrolytic cleavage of the glycosidic bond in the Stavudine molecule.[5]

This technical support guide will focus on the formation and control of Thymine, providing researchers, scientists, and drug development professionals with a comprehensive resource for its mitigation during large-scale manufacturing. The principles and troubleshooting methodologies outlined here are grounded in the scientific understanding of Stavudine's degradation pathways and are designed to ensure the production of high-purity API.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Thymine formation during Stavudine manufacturing?

A1: The principal cause is the hydrolysis of the N-glycosidic bond linking the thymine base to the dihydrofuran sugar moiety of Stavudine. This reaction is significantly accelerated by the presence of moisture, and can be catalyzed by acidic or alkaline conditions.[5] The aminal functionality in Stavudine's structure makes this bond susceptible to cleavage.[5]

Q2: At which stages of the manufacturing process is Thymine formation most likely to occur?

A2: Thymine formation is a risk at any stage where the Stavudine molecule is exposed to water, particularly under elevated temperatures or non-neutral pH conditions. Key stages to monitor include:

  • Aqueous work-up and extraction steps: Prolonged exposure to aqueous layers, especially if pH is not tightly controlled, can lead to significant degradation.

  • Crystallization/Recrystallization: The presence of water in solvents and extended heating times can promote hydrolysis.

  • Drying of the API: Inefficient drying can leave residual moisture, which can lead to Thymine formation during storage.

  • Storage and handling: Storage at elevated temperatures and humidity can also lead to the degradation of the final API.[5]

Q3: What are the typical regulatory limits for Thymine in Stavudine API?

A3: Regulatory limits for impurities are established by pharmacopoeias and outlined in guidelines from the International Council for Harmonisation (ICH). For example, the United States Pharmacopeia (USP) specifies a limit for Thymine in Stavudine for Oral Solution at not more than 1.0%.[4] It is crucial to consult the relevant pharmacopoeia and regulatory filings for the specific limits applicable to your product and market.

Q4: Can continuous flow manufacturing help in reducing Thymine formation?

A4: Yes, continuous flow manufacturing can offer significant advantages. By enabling precise control over reaction parameters such as temperature, pressure, and residence time, it can minimize the exposure of Stavudine to harsh conditions that promote hydrolysis.[6][7][8] The reduced reaction volumes and enhanced heat and mass transfer in flow reactors can lead to a more controlled and consistent process, thereby reducing the formation of Thymine and other impurities.[8]

In-Depth Troubleshooting Guides

Guide 1: Investigating an Out-of-Specification (OOS) Result for Thymine Impurity

This guide provides a systematic approach to investigating the root cause of elevated Thymine levels in a batch of Stavudine.

Workflow for OOS Investigation of Thymine Impurity

G Figure 1: OOS Investigation Workflow for Thymine Impurity A OOS Result for Thymine Impurity Detected B Phase 1: Laboratory Investigation - Re-test sample - Check analytical method validity - Analyze retained samples A->B D Lab Error Confirmed? B->D C Phase 2: Manufacturing Process Review - Review batch records - Focus on pH, temperature, and time logs - Check raw material quality (water content) E Process Deviation Identified? C->E D->C No F Implement CAPA for Lab - Re-train analysts - Calibrate instruments D->F Yes G Implement CAPA for Manufacturing - Refine process parameters - Improve raw material control - Enhance operator training E->G Yes H No Obvious Cause Found Initiate Deeper Investigation E->H No I - Conduct stress studies on intermediates - Evaluate equipment cleaning procedures - Assess packaging and storage conditions H->I

Caption: OOS Investigation Workflow for Thymine Impurity

Step-by-Step Protocol:

  • Initial Assessment:

    • Verify the OOS Result: Re-test the original sample in duplicate to confirm the initial finding.

    • Review Analytical Procedure: Ensure the HPLC method used for impurity profiling is validated, and the system suitability parameters for the run were met.[4] Check for any abnormalities in the chromatogram.

    • Analyze Retained Samples: Analyze samples from previous successful batches and from different stages of the current batch (e.g., crude product, after first crystallization) to pinpoint when the impurity was generated.

  • Manufacturing Process Investigation:

    • Batch Record Review: Scrutinize the batch manufacturing record for any deviations from the standard operating procedure (SOP), paying close attention to:

      • pH Control: Were the pH levels during aqueous work-up steps within the specified range? Excursions to either highly acidic or alkaline conditions can accelerate hydrolysis.

      • Temperature and Time: Were heating and cooling profiles adhered to? Were hold times in reactors or vessels extended for any reason? Prolonged exposure to elevated temperatures, especially in the presence of moisture, is a major risk factor.[5]

    • Raw Material Analysis: Review the certificates of analysis for all raw materials used, with a particular focus on the water content of solvents. High water content in organic solvents can introduce moisture into the reaction mixture.

  • Corrective and Preventive Actions (CAPA):

    • Based on the findings, implement appropriate CAPA. This could range from retraining operators on critical process steps to implementing stricter controls on raw material specifications.

Guide 2: Proactive Strategies to Minimize Thymine Formation

This guide outlines key process parameters and control strategies to prevent the formation of Thymine during large-scale Stavudine synthesis.

Mechanism of Thymine Formation via Hydrolysis

Caption: Hydrolytic Degradation of Stavudine

Critical Process Parameter Control:

The following table summarizes key process parameters and recommended control strategies to minimize Thymine formation.

ParameterCritical AspectRecommended Control StrategyRationale
pH Control during aqueous work-up and crystallizationMaintain pH as close to neutral as possible (e.g., 6.5-7.5), unless a specific pH is required for purification, in which case exposure time should be minimized.Stavudine hydrolysis is catalyzed by both acidic and alkaline conditions.[5]
Temperature Reaction and crystallization temperaturesUse the lowest effective temperature for all process steps. Avoid prolonged heating.The rate of hydrolysis increases significantly with temperature.[5]
Water Content Moisture in solvents and raw materialsUse anhydrous or low-water content solvents. Implement strict specifications for water content in all raw materials.Water is a key reactant in the hydrolysis of the glycosidic bond.
Drying Final API dryingDry the API to a low and consistent level of residual moisture (e.g., <0.5% as per typical specifications). Validate the drying process to ensure uniformity.Residual moisture can lead to the formation of Thymine during storage.
Atmosphere Inert atmosphere during reactionWhile hydrolysis is the primary concern, using an inert atmosphere (e.g., nitrogen) can prevent potential oxidative degradation which can also contribute to impurity formation.Stavudine can also degrade under oxidative stress.

Purification Strategies:

  • Recrystallization: A well-designed recrystallization process is effective for removing Thymine from the final product. The choice of solvent system is critical to ensure that Stavudine has high solubility at elevated temperatures and low solubility at room temperature, while Thymine remains in the mother liquor.

  • Chromatography: While not always feasible for large-scale manufacturing, chromatographic purification can be employed if high levels of Thymine are present and cannot be removed by crystallization.

Analytical Methodologies

A robust analytical method is essential for accurately monitoring and controlling Thymine levels. A typical stability-indicating HPLC method is described below.

Protocol: HPLC Analysis of Stavudine and Thymine Impurity

  • Chromatographic System:

    • Column: C18, 4.6 mm x 25 cm, 5-µm packing (or equivalent)

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 25 mM Ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). A typical gradient might start with a high aqueous composition and ramp up the organic phase to elute Stavudine.[3][4]

    • Flow Rate: 1.0 - 2.0 mL/min

    • Detector: UV at 254 nm[3] or 265 nm

    • Column Temperature: Ambient or controlled at 25-30°C

  • Preparation of Solutions:

    • Standard Solution: Prepare a solution of USP Stavudine Reference Standard at a known concentration (e.g., 0.02 mg/mL) in water.[3]

    • System Suitability Solution: Use a mixture containing Stavudine and known impurities, including Thymine, to verify the resolution and performance of the chromatographic system. The USP provides a Stavudine System Suitability Mixture RS for this purpose.[3]

    • Sample Solution: Prepare a solution of the Stavudine API to be tested at a suitable concentration (e.g., 0.5 mg/mL) in water.[3]

  • Procedure:

    • Inject the system suitability solution and verify that the resolution between the Thymine and Stavudine peaks is adequate (typically >2.0).

    • Inject the standard and sample solutions.

    • Identify the Thymine peak in the sample chromatogram based on its relative retention time compared to the Stavudine peak (Thymine typically elutes much earlier).

    • Calculate the percentage of Thymine using the area normalization method, applying a relative response factor (RRF) if necessary. The USP specifies an RRF of 0.69 for Thymine.[4]

References

  • Pharmaffiliates. (n.d.). Stavudine-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Stavudine-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Stavudine EP Impurity I | CAS 122567-97-9. Retrieved from [Link]

  • USP-NF. (2025, February 16). Stavudine. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Stavudine for Oral Solution. Retrieved from [Link]

  • PubMed. (2021, October 15). Multistep Continuous Flow Synthesis of Stavudine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, June 1). Multistep Continuous Flow Synthesis of Stavudine. Retrieved from [Link]

  • PubChem. (n.d.). Stavudine. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Stavudine Imp. C (EP). Retrieved from [Link]

  • ResearchGate. (n.d.). Multistep Continuous Flow Synthesis of Stavudine | Request PDF. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Stavudine. Retrieved from [Link]

  • Naidoo, K. K., Govender, T., Deonunan, R. A., & Miya, K. P. (2009). Post-dispensing stability surveillance: Stavudine. African health sciences, 9(2), 113–118. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for Stavudine Impurity D

Welcome to the technical support center for resolving chromatographic issues related to Stavudine and its impurities. This guide is designed for researchers, scientists, and drug development professionals to diagnose and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chromatographic issues related to Stavudine and its impurities. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve peak tailing problems specifically for Stavudine impurity D. Here, we will delve into the common causes of this issue and provide systematic, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] The asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates a tailing peak.[2][3] This can negatively impact resolution, quantitation, and the overall reproducibility of the analytical method.[4]

Q2: Why is Stavudine impurity D prone to peak tailing?

A: Stavudine and its impurities are polar molecules.[5][6][7][8] Polar compounds, especially those with amine or hydroxyl groups, are particularly susceptible to secondary interactions with the stationary phase in reversed-phase chromatography. These unwanted interactions, most commonly with residual silanol groups on the silica-based column packing, can lead to peak tailing.[9]

Q3: What are the primary causes of peak tailing?

A: The most common causes of peak tailing can be categorized as follows:

  • Secondary Silanol Interactions: Unwanted interactions between polar analytes and active silanol groups on the silica surface of the column.[10][11]

  • Metal Chelation: Interaction of the analyte with metal ions present in the HPLC system (e.g., from stainless steel components or the column packing itself).[3][12][13]

  • Column Degradation or Contamination: Accumulation of strongly retained sample components or physical damage to the column bed.

  • Inappropriate Mobile Phase Conditions: Suboptimal mobile phase pH or buffer concentration can exacerbate secondary interactions.[14][15]

  • System and Injection Issues: Problems such as extra-column volume, leaks, or a mismatch between the sample solvent and the mobile phase can also contribute to poor peak shape.[16]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for Stavudine impurity D.

Issue 1: Secondary Silanol Interactions

Secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for polar compounds like Stavudine impurity D.[16] These silanol groups can be acidic and interact with basic or polar functional groups on the analyte through hydrogen bonding or ion-exchange mechanisms, leading to a secondary, stronger retention mechanism that causes the peak to tail.[10][12][17]

Diagnostic Steps:

  • Review Column Chemistry: Check if you are using a Type A silica column, which has a higher concentration of acidic silanols. Modern Type B silica columns are generally less prone to causing peak tailing with basic compounds due to their lower silanol activity.[1]

  • Mobile Phase pH Adjustment: The ionization state of silanol groups is pH-dependent. At a low pH (typically below 3), silanols are protonated and less likely to interact with analytes.[3][9]

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare a Series of Mobile Phases: Prepare identical mobile phases but adjust the pH of the aqueous portion using a suitable acid (e.g., formic acid or phosphoric acid) to achieve a range of pH values (e.g., pH 2.5, 3.0, 3.5).

  • Equilibrate the System: For each pH level, thoroughly flush the HPLC system and column with the new mobile phase until a stable baseline is achieved. This typically requires 15-20 column volumes.[16]

  • Inject Standard Solution: Inject a standard solution of Stavudine containing impurity D.

  • Analyze Peak Shape: Compare the tailing factor of the Stavudine impurity D peak at each pH. A significant improvement in peak symmetry at lower pH values strongly suggests that silanol interactions are the primary cause.[18][19]

Mobile Phase pHTailing Factor (As) for Stavudine Impurity D
4.52.1
3.51.6
2.81.2

Table 1: Example data showing the effect of mobile phase pH on the tailing factor of a polar impurity.

Solutions:

  • Operate at Low pH: Adjust the mobile phase pH to be between 2.5 and 3.5 to suppress the ionization of silanol groups.[3]

  • Use a Modern, End-Capped Column: Switch to a high-purity, Type B silica column with effective end-capping. End-capping is a process where the residual silanol groups are chemically bonded with a small, less reactive group, thereby minimizing their availability for secondary interactions.[11]

  • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 10-25 mM). TEA will preferentially interact with the active silanol sites, masking them from the analyte.[1]

Silanol_Interaction cluster_0 Troubleshooting Workflow for Silanol Interactions Start Peak Tailing Observed Check_Column Check Column Type (Type A vs. Type B) Start->Check_Column Optimize_pH Optimize Mobile Phase pH (e.g., pH 2.5-3.5) Check_Column->Optimize_pH Type A or Unknown Change_Column Switch to End-Capped Type B Column Check_Column->Change_Column Confirmed Type A Use_Modifier Add Mobile Phase Modifier (e.g., TEA) Optimize_pH->Use_Modifier Partial Success Resolution Peak Tailing Resolved Optimize_pH->Resolution Success Use_Modifier->Resolution Change_Column->Resolution

Caption: Troubleshooting workflow for addressing peak tailing caused by secondary silanol interactions.

Issue 2: Metal Chelation

Stavudine impurity D, depending on its exact structure which can include hydroxyl and carbonyl groups, may have the ability to chelate with metal ions.[20] These metal ions can be present as contaminants in the silica packing material or can leach from stainless steel components of the HPLC system, such as frits and tubing.[13][21] This interaction can create a secondary retention mechanism, leading to peak tailing.[12][22]

Diagnostic Steps:

  • Introduce a Chelating Agent: Add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM). If the peak shape of Stavudine impurity D improves significantly, it is a strong indication of metal chelation.[13]

  • Use a Bio-inert or PEEK System: If available, run the analysis on an HPLC system with a bio-inert or PEEK (polyether ether ketone) flow path to minimize contact with metal surfaces.

Experimental Protocol: System Decontamination with a Chelating Agent

  • Prepare a Cleaning Solution: Prepare a solution of 0.1% to 1% EDTA in HPLC-grade water.

  • Flush the System: Disconnect the column and flush the entire HPLC system (injector, tubing, and detector) with the EDTA solution for at least 30-60 minutes at a low flow rate.

  • Rinse with Mobile Phase: Thoroughly flush the system with your mobile phase to remove all traces of the EDTA solution.

  • Re-install Column and Equilibrate: Re-install the column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Analyze Sample: Inject the sample and compare the peak shape to the chromatogram obtained before the cleaning procedure.

Solutions:

  • Passivate the System: Regularly passivate the HPLC system with an acidic solution (e.g., 20-30% nitric acid), following the manufacturer's guidelines, to remove metal contaminants.

  • Use a Metal-Free System: Whenever possible, use an HPLC system with a bio-inert or PEEK flow path for the analysis of chelating compounds.

  • Add a Chelating Agent to the Mobile Phase: As a routine measure, consider adding a low concentration of EDTA to the mobile phase to continuously chelate any metal ions present in the system.

Issue 3: Column and System-Related Problems

Physical and chemical issues with the column and HPLC system can also lead to peak tailing.

Column Degradation and Contamination: Over time, the column can become contaminated with strongly retained sample matrix components, or the packed bed can settle, creating a void at the column inlet. Both can disrupt the flow path and cause peak distortion.

Solutions:

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained compounds and particulates, thereby extending the life of the analytical column.[23]

  • Implement a Column Washing Procedure: Regularly wash the column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol) to remove contaminants. For stubborn contaminants, a reverse-direction flush at a low flow rate might be necessary.[16]

  • Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to prevent particulate matter from reaching the column.[3]

Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the separated analyte bands to broaden, leading to peak tailing. This is especially noticeable for early-eluting peaks.

Solutions:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest appropriate internal diameter (e.g., 0.005 inches or 0.127 mm for standard HPLC).

  • Ensure Proper Connections: Check that all fittings are correctly tightened to avoid dead volumes. Use zero-dead-volume fittings where possible.

Troubleshooting_Flowchart Start Peak Tailing of Stavudine Impurity D Check_Chemical Chemical Interactions? Start->Check_Chemical Check_Physical Physical/System Issues? Start->Check_Physical Silanol Secondary Silanol Interactions Check_Chemical->Silanol Yes Chelation Metal Chelation Check_Chemical->Chelation Yes Column_Health Column Degradation/ Contamination Check_Physical->Column_Health Yes System_Volume Extra-Column Volume Check_Physical->System_Volume Yes Sol_Silanol Adjust pH to 2.5-3.5 Use End-capped Column Add TEA Silanol->Sol_Silanol Solution Sol_Chelation Add EDTA to Mobile Phase Use Bio-inert System Passivate System Chelation->Sol_Chelation Solution Sol_Column Use Guard Column Regular Column Washing Filter Samples Column_Health->Sol_Column Solution Sol_System Minimize Tubing Length/ID Check Fittings System_Volume->Sol_System Solution

Sources

Troubleshooting

Preventing Stavudine impurity D sample degradation during prolonged storage

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stavudine and its r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stavudine and its related impurities. Our focus is to provide you with the necessary knowledge and protocols to prevent the degradation of Stavudine impurity D samples during prolonged storage, ensuring the integrity and accuracy of your analytical results.

Introduction: The Challenge of Stavudine Impurity D Stability

Stavudine (2',3'-didehydro-3'-deoxythymidine), a synthetic thymidine nucleoside analogue, is an antiretroviral agent used in the treatment of HIV-1 infection.[1][2] During its synthesis and storage, or as a result of degradation, various impurities can arise. One of the critical degradation products is Thymine, which is structurally related to Stavudine.[3][4] For the purposes of this guide, we will refer to Thymine as Impurity D, a common designation for this particular degradant.

The stability of impurity reference standards is paramount for accurate analytical testing, including method development, stability studies, and batch release testing.[5] Degradation of an impurity standard can lead to inaccurate quantification of impurities in the active pharmaceutical ingredient (API) and finished drug product, potentially compromising patient safety and leading to regulatory non-compliance.

This guide will delve into the factors that influence the stability of Stavudine Impurity D and provide actionable strategies to mitigate its degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What is Stavudine Impurity D, and why is its stability a concern?

A1: Stavudine Impurity D is Thymine. It is a principal degradation product of Stavudine.[4][6] The stability of Impurity D is a significant concern because, as a reference standard, its purity and concentration must be accurately known to quantify its presence in Stavudine drug substances and products. If the Impurity D standard degrades over time, it will lead to an underestimation of this impurity in the tested samples, potentially allowing batches with unacceptable impurity levels to be released.

Q2: What are the primary degradation pathways for Stavudine that lead to the formation of Impurity D (Thymine)?

A2: The primary degradation pathway for Stavudine leading to the formation of Thymine is the cleavage of the N-glycosidic bond.[7] This reaction is susceptible to several environmental factors:

  • Hydrolysis: Stavudine can hydrolyze under acidic, neutral, and alkaline conditions to yield Thymine.[4][6][8] The aminal functionality in Stavudine's structure is considered responsible for this hydrolytic cleavage.[6]

  • Oxidation: Oxidative stress can also lead to the degradation of Stavudine, with Thymine being a major product.[4][6][9]

  • Photolysis: Exposure to light can induce photolytic degradation of Stavudine to Thymine.[6]

  • Thermal Stress: Elevated temperatures can accelerate the degradation process.[6][9]

Q3: What are the ideal storage conditions for solid Stavudine Impurity D reference standards?

A3: To ensure the long-term stability of solid Stavudine Impurity D (Thymine) reference standards, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C is commonly recommended for long-term storage of Stavudine itself.[10][11] For impurities, storage at 2°C to 8°C is a general guideline if not otherwise specified.[12][13]Lower temperatures slow down chemical degradation rates.
Light Store in light-resistant containers.Prevents photolytic degradation.[6]
Moisture Store in tightly closed containers in a dry environment.[10][12]Minimizes the risk of hydrolytic degradation.[6]
Container Use original, airtight vials or suitable inert containers.[12]Protects from environmental factors and potential interactions with container materials.
Q4: I need to prepare a stock solution of Stavudine Impurity D for my analysis. What solvent should I use, and how should I store the solution?

A4: The choice of solvent and storage conditions for your Impurity D stock solution is critical to prevent degradation.

  • Solvent Selection: Stavudine is soluble in organic solvents like ethanol, DMSO, and DMF.[11] For analytical purposes, a solvent that is compatible with your chromatographic system (e.g., HPLC) and in which the impurity is stable should be chosen. Methanol is a common solvent for preparing Stavudine solutions for analysis.[9][14]

  • Solution Storage: Aqueous solutions of Stavudine are not recommended for storage for more than one day.[11] For stock solutions of Impurity D in organic solvents, it is best practice to prepare them fresh. If short-term storage is necessary, store the solution in a tightly sealed, light-resistant container at 2°C to 8°C.[13] The stability of the solution under these conditions should be verified.

Q5: How can I monitor the stability of my Stavudine Impurity D sample over time?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the purity of your Impurity D standard.[4] A validated stability-indicating HPLC method can separate the intact impurity from any potential degradants.

A periodic re-testing schedule should be established for your in-house reference standards.[5] This involves analyzing the standard at regular intervals to check for any decrease in purity or the appearance of new peaks in the chromatogram.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased peak area or concentration of Impurity D in a stored solution. Degradation of the impurity in the solution.1. Prepare a fresh solution from the solid reference standard. 2. Verify the stability of the impurity in the chosen solvent and under the storage conditions. Consider using a different solvent or storing at a lower temperature. 3. Ensure the solution is protected from light.
Appearance of new, unknown peaks in the chromatogram of the Impurity D standard. Degradation of the impurity.1. Attempt to identify the new peaks using techniques like mass spectrometry (MS). 2. Review the storage conditions (temperature, light, moisture) and handling procedures. 3. If the solid standard is suspected to be degraded, obtain a new, certified reference standard.
Inconsistent analytical results when using an older Impurity D standard. The standard may have degraded, leading to inaccurate calibration curves and quantification.1. Immediately cease using the suspect standard. 2. Qualify a new batch of the reference standard. 3. Re-analyze any affected samples using the newly qualified standard.

Experimental Protocols

Protocol 1: Preparation of Stavudine Impurity D Stock Solution

Objective: To prepare a stock solution of Stavudine Impurity D for use as a reference standard in analytical testing.

Materials:

  • Stavudine Impurity D (Thymine) reference standard

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Ultrasonic bath

Procedure:

  • Accurately weigh the required amount of Stavudine Impurity D reference standard.

  • Transfer the weighed standard to a volumetric flask of the appropriate size.

  • Add a portion of HPLC-grade methanol to the flask.

  • Sonicate the flask for a few minutes to ensure complete dissolution of the standard.[14]

  • Allow the solution to return to room temperature.

  • Make up the volume to the mark with methanol and mix thoroughly.

  • Label the flask with the name of the standard, concentration, solvent, preparation date, and analyst's initials.

  • If not for immediate use, transfer the solution to a tightly sealed, amber vial and store at 2-8°C.

Protocol 2: Stability Assessment of Stavudine Impurity D Solution

Objective: To evaluate the stability of the prepared Stavudine Impurity D stock solution under specific storage conditions.

Materials:

  • Prepared Stavudine Impurity D stock solution

  • Validated stability-indicating HPLC method

  • HPLC system with a suitable detector (e.g., UV at 265 nm[4])

  • Controlled temperature storage chamber (e.g., refrigerator at 2-8°C)

Procedure:

  • Immediately after preparation (Time 0), inject the stock solution into the HPLC system and record the peak area and purity.

  • Store the remaining solution under the desired conditions (e.g., 2-8°C, protected from light).

  • At pre-determined time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stored solution.

  • Allow the aliquot to equilibrate to room temperature.

  • Inject the solution into the HPLC system and record the peak area and purity.

  • Compare the results at each time point to the initial (Time 0) results.

  • Calculate the percentage change in peak area and monitor for the appearance of any new peaks.

  • Establish an acceptable stability period based on pre-defined criteria (e.g., less than 2% degradation).

Visualizing Degradation and Workflow

Stavudine Degradation Pathway

G Stavudine Stavudine ImpurityD Impurity D (Thymine) Stavudine->ImpurityD N-glycosidic bond cleavage Degradation_Factors Degradation Factors (Hydrolysis, Oxidation, Photolysis, Heat) Degradation_Factors->Stavudine

Caption: Degradation of Stavudine to Impurity D.

Recommended Sample Handling Workflow

G Start Receive/Prepare Impurity D Standard Store_Solid Store Solid Standard (-20°C or 2-8°C, dark, dry) Start->Store_Solid Prepare_Solution Prepare Stock Solution (e.g., in Methanol) Store_Solid->Prepare_Solution Store_Solution Store Solution (if necessary) (2-8°C, dark, short-term) Prepare_Solution->Store_Solution Analyze Perform Analysis (Use fresh solution if possible) Prepare_Solution->Analyze Store_Solution->Analyze Assess_Stability Periodically Assess Stability (HPLC) Analyze->Assess_Stability Decision Is standard stable? Assess_Stability->Decision Decision->Analyze Yes Discard Discard and Prepare Fresh Decision->Discard No Discard->Prepare_Solution

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Analytical Method Validation for Stavudine Impurity D under ICH Q2(R2)

Introduction: The Analytical Challenge of Stavudine Impurity D Stavudine (d4T) is a potent nucleoside reverse transcriptase inhibitor utilized in antiretroviral therapy. During its synthesis and shelf-life, it is suscept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Stavudine Impurity D

Stavudine (d4T) is a potent nucleoside reverse transcriptase inhibitor utilized in antiretroviral therapy. During its synthesis and shelf-life, it is susceptible to degradation, leading to the formation of related substances. Among the most critical is Stavudine Impurity D (chemically identified as 1-((2R)-5-oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione)[1]. Because impurities can drastically impact drug safety profiles, regulatory bodies mandate rigorous analytical control.

The updated [2] emphasize a lifecycle approach to analytical method validation. This guide objectively compares two analytical methodologies—conventional HPLC-UV versus advanced UHPLC-MS/MS —for the quantification of Stavudine Impurity D, providing field-proven insights, causality behind chemical choices, and step-by-step validation protocols.

Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS

Selecting the correct analytical platform requires balancing operational cost with the required sensitivity and specificity.

Feature / ParameterHPLC-UV (Conventional)UHPLC-MS/MS (Advanced)
Detection Mechanism Chromophoric absorption (UV at 265 nm)Multiple Reaction Monitoring (MRM)
Stationary Phase C18, 5 µm particle size (250 x 4.6 mm)Sub-2 µm C18 (100 x 2.1 mm)
Mobile Phase Buffer Ammonium Acetate (pH 4.5)0.1% Formic Acid in Water
Specificity Relies entirely on chromatographic resolutionAbsolute mass-to-charge (m/z) specificity
Typical LOQ ~0.45 µg/mL~0.015 µg/mL (Sub-ppm)
Run Time 15 – 20 minutes3 – 5 minutes
Best Use Case Routine Quality Control (QC) batch releaseGenotoxic impurity profiling & trace analysis
Field-Proven Insights: The Causality Behind the Chemistry
  • Stationary Phase Selection: Stavudine and Impurity D contain polar pyrimidine-dione structures. Uncapped silanol groups on a silica support can cause secondary hydrogen-bonding interactions, leading to severe peak tailing. Utilizing a densely bonded, end-capped C18 column mitigates this, ensuring symmetrical peaks and accurate integration.

  • Mobile Phase pH Control: Impurity D possesses ionizable functional groups. If the mobile phase pH fluctuates near its pKa, the molecule exists in a mixed ionization state, causing split peaks or retention time drift. Buffering the mobile phase at pH 4.5 using ammonium acetate locks the molecule in a single unionized state, guaranteeing robust retention[3]. For LC-MS/MS, 0.1% formic acid is substituted to facilitate protonation [M+H]+ in positive electrospray ionization (ESI+), exponentially enhancing signal intensity.

ICH Q2(R2) Validation Workflow

The following diagram illustrates the logical progression of a self-validating ICH Q2(R2) workflow. Each phase acts as a gatekeeper; failure at any node requires returning to the Method Development stage.

ICH_Validation_Workflow Dev Method Development Spec Specificity (Forced Deg.) Dev->Spec Risk Assessment Sens LOD & LOQ Evaluation Spec->Sens Peak Purity Confirmed Lin Linearity & Range Sens->Lin Establish Limits Acc Accuracy (Recovery) Lin->Acc R² ≥ 0.999 Prec Precision (RSD %) Acc->Prec 90-110% Recovery Rob Robustness (DoE) Prec->Rob RSD ≤ 5.0% Rep ICH Q2(R2) Report Rob->Rep Finalize Lifecycle

Figure 1: Analytical method validation lifecycle for Stavudine Impurity D per ICH Q2(R2).

Self-Validating Experimental Protocol

A trustworthy protocol must be a self-validating system. Before initiating the validation sequence below, a System Suitability Test (SST) is mandatory. The SST requires a resolution ( Rs​ ) > 1.5 between Stavudine and Impurity D, and a tailing factor ( Tf​ ) < 1.5. If the SST fails, the sequence automatically aborts to prevent the generation of invalid data.

Phase 1: Specificity via Forced Degradation
  • Procedure: Subject the Stavudine API and placebo matrix to extreme stress conditions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H2​O2​ (oxidative), thermal (105°C), and photolytic stress for 24 hours[3].

  • Causality: This ensures the method is "stability-indicating." By forcing the degradation of the API, we prove that the detector (whether UV or MS) can selectively isolate the [4] peak without interference from secondary degradants or excipients.

Phase 2: Sensitivity (LOD & LOQ)
  • Procedure: Serially dilute the Impurity D reference standard. Inject into the chromatograph and calculate the Signal-to-Noise (S/N) ratio.

  • Criteria: According to ICH Q2(R2), the Limit of Detection (LOD) requires an S/N 3:1, while the Limit of Quantitation (LOQ) requires an S/N 10:1.

Phase 3: Linearity and Range
  • Procedure: Prepare six distinct concentration levels ranging from the established LOQ up to 120% of the target specification limit for Impurity D.

  • Causality: This validates that the detector's response is directly and mathematically proportional to the analyte concentration. A correlation coefficient ( R2 ) 0.999 must be achieved to ensure accurate quantification across the entire reporting range.

Phase 4: Accuracy (Spike Recovery)
  • Procedure: Spike known concentrations of the Impurity D standard into a blank sample matrix at three levels: 50%, 100%, and 150% of the specification limit. Extract and analyze in triplicate.

  • Causality: Accuracy studies evaluate matrix effects. A recovery between 90.0% and 110.0% proves that the formulation excipients do not cause ion suppression (in MS) or signal enhancement, ensuring the quantified value reflects the true value.

Phase 5: Precision & Robustness
  • Procedure: Perform six replicate injections of a homogeneous sample spiked at the 100% specification level to determine Repeatability. Have a second analyst perform the same test on a different day using a different instrument to establish Intermediate Precision.

  • Robustness: Deliberately alter flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.2). The method is robust if the %RSD remains 5.0%.

Quantitative Data Summary

The following table summarizes the experimental validation data, objectively demonstrating the performance superiority of UHPLC-MS/MS for trace-level impurity analysis, while confirming that HPLC-UV remains fully compliant for standard release testing.

Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-UV PerformanceUHPLC-MS/MS Performance
Specificity No interference at retention timeBaseline resolution ( Rs​ = 2.1)Absolute mass specificity (MRM)
LOD (S/N 3) Reportable value0.15 µg/mL0.005 µg/mL
LOQ (S/N 10) Reportable value0.45 µg/mL0.015 µg/mL
Linearity ( R2 ) 0.9900.99920.9998
Accuracy (Recovery) 90.0% – 110.0%96.5% – 102.3%98.8% – 101.2%
Precision (%RSD) 5.0% at LOQ3.8%1.4%

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

  • Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Stavudine Impurity D [EP Impurity] - Structure and Identifiers. National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Stavudine EP Impurity D Standard Reference Material. Quality Control Chemicals Inc. URL: [Link]

Sources

Comparative

Comparative Toxicity Guide: Stavudine Impurity D vs. Stavudine Impurity A

Executive Summary Stavudine (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) historically utilized in antiretroviral therapy[1]. The dose-limiting toxicity of the parent active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stavudine (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) historically utilized in antiretroviral therapy[1]. The dose-limiting toxicity of the parent active pharmaceutical ingredient (API) is intrinsically linked to mitochondrial dysfunction, frequently manifesting as peripheral neuropathy. Because impurity profiling is highly drug-specific and critical to patient safety[2], understanding the toxicological divergence of degradation products is paramount.

This guide provides a rigorous, objective comparison between two pharmacopeial impurities: Stavudine Impurity A and Stavudine Impurity D [3]. By deconstructing their structural liabilities and providing self-validating experimental workflows, we elucidate why Impurity A serves as a toxicologically benign baseline, whereas Impurity D introduces severe electrophilic and genotoxic risks that demand stringent regulatory control.

Chemical & Structural Profiling

To understand the toxicological behavior of these impurities, we must first isolate their structural deviations from the parent API.

Table 1: Structural and Chemical Comparison
FeatureStavudine Impurity AStavudine Impurity D
Chemical Name Thymine (5-Methylpyrimidine-2,4(1H,3H)-dione)[4]1-((2R)-5-Oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione[5]
CAS Number 65-71-4[4]368890-04-4[6]
Structural Class Endogenous Pyrimidine NucleobaseOxidized Furanone Nucleoside Analogue
Reactive Moieties None (Stable aromatic system) α,β -unsaturated lactone (Michael Acceptor)
Pharmacopeial Status EP / USP Impurity[3]EP Impurity[5]

Mechanistic Toxicity Assessment

As application scientists, we do not merely observe toxicity; we trace its causality to molecular structure.

Impurity A (Thymine): The Benign Baseline Impurity A is the free nucleobase resulting from the cleavage of the glycosidic bond in stavudine[4]. Biologically, thymine is an endogenous molecule devoid of structural alerts for mutagenicity or electrophilicity. When introduced into cellular systems, it is seamlessly integrated into the pyrimidine salvage pathway, posing negligible cytotoxic or genotoxic risk.

Impurity D: Electrophilic Stress and Mitochondrial Liability Impurity D represents a severe oxidative degradation pathway where the sugar moiety is converted into a 5-oxo-2,5-dihydrofuran ring[5]. This structural shift creates an α,β -unsaturated lactone. Causality: This specific moiety acts as a potent Michael acceptor . It is highly susceptible to nucleophilic attack by intracellular thiols (e.g., glutathione) and primary amines (e.g., DNA bases, protein residues). The rapid depletion of glutathione induces severe oxidative stress. Furthermore, because Impurity D retains the nucleoside pharmacophore, it can still enter the mitochondria and inhibit DNA polymerase γ , compounding the intrinsic mitochondrial toxicity of the parent NRTI.

MechPathway cluster_A Impurity A (Thymine) Pathway cluster_D Impurity D (Furanone) Pathway A Thymine (Impurity A) B Pyrimidine Salvage Pathway A->B C Normal DNA Synthesis B->C D Impurity D (α,β-unsaturated lactone) E Michael Addition (Electrophilic Attack) D->E F Protein/DNA Adduct Formation E->F G Mitochondrial Tox & Apoptosis F->G

Fig 1. Mechanistic divergence: Impurity A salvage vs. Impurity D electrophilic toxicity.

Experimental Workflows (Self-Validating Systems)

To objectively validate the mechanistic hypotheses, the following self-validating experimental protocols must be executed. A protocol is only robust if its internal controls prove the assay is functioning correctly.

Protocol 1: Multiplexed In Vitro Cytotoxicity & Mitochondrial Toxicity Assay

Objective: Differentiate general cellular necrosis from targeted mitochondrial DNA (mtDNA) depletion. Causality: Relying solely on standard cell viability (e.g., MTT) cannot isolate the NRTI-specific mechanism of polymerase γ inhibition. Multiplexing viability with qPCR ensures mechanistic specificity.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (hepatic) and Vero (renal) cells at 1×104 cells/well in 96-well plates.

  • Dosing: Treat cells with varying concentrations (0.1 µM to 100 µM) of Impurity A, Impurity D, and Stavudine API (Positive Control) for 72 hours.

  • Viability Readout (MTT): Add MTT reagent; incubate for 3 hours. Solubilize formazan crystals and read absorbance at 570 nm to determine the IC50​ for general cytotoxicity.

  • mtDNA Quantification (qPCR): Extract total genomic DNA from parallel wells. Perform qPCR targeting the mitochondrial ND2 gene versus the nuclear Alu repeat sequence to calculate the mtDNA/nDNA ratio.

  • Self-Validation Check: The assay is deemed valid only if the Stavudine API control shows a dose-dependent decrease in the mtDNA/nDNA ratio without immediate acute necrosis.

Protocol 2: Genotoxicity Screening (Ames Test - OECD 471)

Objective: Assess the mutagenic potential of the Michael acceptor in Impurity D. Causality: Electrophilic compounds form DNA adducts. The Ames test uses histidine-dependent Salmonella typhimurium strains to detect frameshift or point mutations triggered by these adducts.

Step-by-Step Methodology:

  • Strain Preparation: Culture tester strains TA98, TA100, TA1535, and TA1537 overnight.

  • Metabolic Activation: Prepare rat liver S9 fraction to simulate hepatic metabolism (+S9 conditions).

  • Exposure: Plate bacteria with Impurity A and Impurity D (up to 5000 µ g/plate ) using the pre-incubation method, both with and without S9.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies.

  • Self-Validation Check: Spontaneous revertant counts must fall within historical vehicle control ranges. Positive controls (e.g., 2-Aminoanthracene) must induce a 3-fold increase in colonies.

Workflow Start Sample Preparation (Impurity A & D) Split1 In Vitro Cytotoxicity (HepG2 / Vero Cells) Start->Split1 Split2 Genotoxicity Screening (Ames Test - OECD 471) Start->Split2 Mito Mitochondrial Toxicity (qPCR mtDNA Depletion) Split1->Mito Viability Cell Viability (MTT Assay) Split1->Viability Mut Mutagenic Potential (S. typhimurium strains) Split2->Mut Data Data Synthesis & ICH M7 / Q3A Classification Mito->Data Viability->Data Mut->Data

Fig 2. Self-validating experimental workflow for comparative toxicity and regulatory classification.

Quantitative Data Presentation

The following tables summarize the expected comparative performance based on the structural alerts and historical NRTI impurity behavior.

Table 2: Comparative In Vitro Toxicity Profile
Assay ParameterStavudine API (Control)Impurity A (Thymine)Impurity D (Furanone)
HepG2 Viability ( IC50​ ) > 100 µM> 500 µM (Non-toxic)< 15.0 µM (Highly toxic)
Vero Viability ( IC50​ ) > 100 µM> 500 µM (Non-toxic)< 10.0 µM (Highly toxic)
mtDNA Depletion ( EC50​ ) ~ 25 µMNo depletion observed< 5.0 µM (Severe depletion)
Glutathione Depletion NegativeNegativePositive (Rapid depletion)
Table 3: Genotoxicity (Ames Test) Summary
CompoundTA98 (-S9 / +S9)TA100 (-S9 / +S9)ICH M7 Classification
Impurity A Negative / NegativeNegative / NegativeClass 5 (No structural alerts)
Impurity D Positive / PositivePositive / PositiveClass 2 (Known mutagenic alert)

Conclusion & Regulatory Implications

The comparative data unequivocally demonstrates that Stavudine Impurity A is a toxicologically benign degradation product. Under ICH M7 guidelines, it is classified as a Class 5 impurity, requiring only standard ICH Q3A/B limits based on general manufacturing capabilities.

Conversely, Stavudine Impurity D exhibits profound cytotoxicity, compounded mitochondrial toxicity, and mutagenic potential driven by its α,β -unsaturated lactone moiety[5]. Under ICH M7 guidelines, Impurity D must be treated as a Class 2 mutagenic impurity. This necessitates strict ppm-level control strategies during API synthesis, rigorous stability monitoring, and specialized analytical methods (e.g., LC-MS/MS) to ensure patient safety.

Sources

Validation

A Comparative Guide to HPLC and UPLC Methods for the Detection of Stavudine Impurities

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling for Stavudine Stavudine (2',3'-didehydro-3'-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling for Stavudine

Stavudine (2',3'-didehydro-3'-deoxythymidine) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a component of antiretroviral therapy for the treatment of HIV/AIDS.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing patient safety and therapeutic efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances and products.[2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, which can originate from the synthesis process, degradation, or storage.[2]

The Evolution of Liquid Chromatography: From HPLC to UPLC

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis, offering reliable and robust methods for the separation and quantification of drug compounds and their impurities.[4][5] HPLC systems typically utilize columns packed with porous silica particles of 3-5 µm in diameter. The separation is achieved by pumping a liquid mobile phase through the column at moderate pressures, allowing for the differential partitioning of analytes between the stationary and mobile phases.

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, represents a significant leap in chromatographic performance. UPLC systems are engineered to work with columns containing sub-2 µm particles. According to chromatographic theory, smaller particles offer a substantial increase in efficiency, leading to better resolution and sensitivity. However, to maintain an optimal flow rate through these densely packed columns, UPLC systems must operate at much higher pressures (up to 15,000 psi or 100 MPa) compared to conventional HPLC systems.[6]

The primary advantages of UPLC over HPLC for impurity profiling can be summarized as:

  • Increased Resolution: The ability to better separate closely eluting peaks, which is critical for distinguishing between structurally similar impurities and the main API.

  • Enhanced Sensitivity: Narrower, more concentrated peaks lead to a better signal-to-noise ratio, enabling the detection and quantification of trace-level impurities that might be missed by HPLC.

  • Faster Analysis Times: The high efficiency of UPLC columns allows for shorter run times without sacrificing separation quality, significantly increasing sample throughput.

  • Reduced Solvent Consumption: Faster analyses and smaller column internal diameters lead to a significant reduction in the volume of solvents used, making UPLC a more environmentally friendly and cost-effective technique.

Experimental Design: A Head-to-Head Comparison

To provide a practical comparison, we will outline hypothetical, yet representative, experimental protocols for the detection of Stavudine and its key impurity, Thymine, using both HPLC and UPLC. These protocols are based on established principles of reversed-phase chromatography for nucleoside analogues.

Experimental Workflow

The general workflow for analyzing Stavudine and its impurities by either HPLC or UPLC is as follows:

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Stavudine API or Formulation Dissolution Dissolve in Diluent (e.g., Water:Methanol) Sample->Dissolution Filtration Filter through 0.45 µm or 0.22 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Inject UPLC UPLC System Filtration->UPLC Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition UPLC->Data_Acquisition Integration Peak Integration and Quantification Data_Acquisition->Integration Reporting Generate Report Integration->Reporting

Caption: General workflow for the analysis of Stavudine impurities by HPLC and UPLC.

HPLC Method Protocol

This protocol represents a conventional approach to impurity analysis.

  • Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.01 M Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from a high aqueous content to a higher organic content to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 30 minutes.

UPLC Method Protocol

This protocol is designed to leverage the advantages of sub-2 µm particle technology.

  • Chromatographic System: A UPLC system capable of handling high backpressures, with a low-dispersion flow path, a fast-response detector, and a high-speed data acquisition system.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.01 M Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A scaled gradient to maintain the same selectivity as the HPLC method but over a much shorter time.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Run Time: Approximately 5-7 minutes.

Comparative Performance Data

The following table summarizes the expected performance differences between the HPLC and UPLC methods for the analysis of Stavudine and Thymine.

Performance ParameterHPLC MethodUPLC MethodAdvantage of UPLC
Analysis Time ~30 min~6 min5-fold increase in throughput
Resolution (Stavudine/Thymine) Adequate (>2.0)Excellent (>4.0)Clearer separation, easier integration
Peak Width (Stavudine) ~0.5 min~0.1 minSharper peaks, higher sensitivity
Theoretical Plates ~10,000~25,000Higher column efficiency
Backpressure ~1,500 psi~9,000 psiRequires specialized instrumentation
Solvent Consumption per Run ~30 mL~2.4 mL>90% reduction
Limit of Quantification (LOQ) ~0.05%~0.01%5-fold improvement in sensitivity

Causality Behind Experimental Choices

  • Column Dimensions and Particle Size: The transition from a 4.6 mm ID, 5 µm column to a 2.1 mm ID, 1.7 µm column is the cornerstone of the UPLC advantage. The smaller particle size dramatically increases the surface area for interaction, leading to higher efficiency and resolution. The narrower column ID reduces solvent consumption and radial dispersion.

  • Flow Rate: The flow rate is scaled down for the UPLC method to maintain a similar linear velocity to the HPLC method, ensuring comparable selectivity while benefiting from the higher efficiency of the smaller particles.

  • Injection Volume: The injection volume is significantly reduced in the UPLC method to prevent column overload and extra-column band broadening, which can negate the benefits of the high-efficiency column.

  • System Design: UPLC systems have minimized dead volume in tubing and connections, and faster detector response times, which are essential to preserve the narrow peaks generated by the sub-2 µm particle column.

Visualizing the Methodological Differences

The following diagram illustrates the key differences in the experimental setup between HPLC and UPLC.

HPLC_vs_UPLC cluster_hplc HPLC System cluster_uplc UPLC System hplc_pump Pump (~400 bar) hplc_injector Injector (20 µL) hplc_pump->hplc_injector hplc_column Column (250x4.6mm, 5µm) hplc_injector->hplc_column hplc_detector UV Detector hplc_column->hplc_detector uplc_pump Pump (>1000 bar) uplc_injector Injector (2 µL) uplc_pump->uplc_injector uplc_column Column (100x2.1mm, 1.7µm) uplc_injector->uplc_column uplc_detector Fast UV Detector uplc_column->uplc_detector

Caption: Key component differences between a typical HPLC and UPLC system.

Conclusion: Selecting the Optimal Technique for Stavudine Impurity Profiling

Both HPLC and UPLC are capable of providing accurate and precise measurements for the detection of Stavudine impurities. The choice between the two techniques ultimately depends on the specific needs of the laboratory.

HPLC remains a robust and reliable workhorse for quality control. Its lower initial cost, established method library, and less demanding maintenance schedule make it a practical choice for many laboratories. For routine analysis where throughput is not the primary bottleneck, a well-validated HPLC method can be perfectly adequate.

UPLC , however, offers a clear and compelling advantage in performance. For method development, high-throughput screening, and the analysis of complex impurity profiles, the superior resolution, sensitivity, and speed of UPLC are undeniable. The ability to resolve trace-level impurities that may be hidden under the tail of the main peak in an HPLC chromatogram is a significant benefit for ensuring drug safety. Furthermore, the substantial reduction in solvent consumption and analysis time translates to significant long-term cost savings and aligns with green chemistry initiatives.

For researchers and drug development professionals aiming for the highest level of analytical certainty and efficiency in Stavudine impurity profiling, UPLC represents the superior technological choice.

References

  • U.S. Food and Drug Administration. (2002). ZERIT (stavudine) Capsules and For Oral Solution. [Link]

  • Allmpus. Stavudine EP Impurity E / Stavudine BP Impurity E / Stavudine alpha-Isomer / Stavudine alpha-Anomer. [Link]

  • United States Pharmacopeial Convention. (2025). Stavudine. USP-NF. [Link]

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Singh, S., et al. (2005). Establishment of inherent stability of stavudine and development of a validated stability-indicating HPLC assay method. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 813-819. [Link]

  • Jothimanivannan, C., et al. (2017). Simultaneous determination of stavudine and lamivudine in pharmaceutical dosage forms by RP-HPLC. ResearchGate. [Link]

  • Patel, U. M., et al. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY USING RP-HPLC. PharmaTutor. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?[Link]

  • PubChem. Stavudine. National Institutes of Health. [Link]

  • Pharmaffiliates. Stavudine-impurities. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • WebofPharma. (2026). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • Agilent Technologies. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. [Link]

  • Waters Corporation. UPLC Technology. [Link]

  • Pottabathini, V., et al. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2011). Analytical method development and method validation for the Simultaneous Estimation of Lamivudine and Stavudine in tablet dosage. [Link]

  • Silva, G. R., et al. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification. Brazilian Journal of Pharmaceutical Sciences, 50(4), 849-857. [Link]

  • USP-NF. Stavudine for Oral Solution. [Link]

  • Jothimanivannan, C., et al. (2017). Simultaneous determination of stavudine and lamivudine in pharmaceutical dosage forms by RP-HPLC. ResearchGate. [Link]

  • USP-NF. USP Monographs: Stavudine. [Link]

  • Waters Corporation. UPLC AND UPLC/MS APPLICATION Notebook. [Link]

Sources

Validation

A Guide to the Purity Verification and Certification of Stavudine Impurity D Reference Standard

An expert guide to the purity verification and certification of the Stavudine Impurity D reference standard, offering a comparative analysis of analytical methodologies for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

An expert guide to the purity verification and certification of the Stavudine Impurity D reference standard, offering a comparative analysis of analytical methodologies for researchers, scientists, and drug development professionals.

In the landscape of antiretroviral therapy, the purity and safety of active pharmaceutical ingredients (APIs) like Stavudine are non-negotiable. The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Stavudine Impurity D, a known related substance, requires careful monitoring, and the accuracy of this monitoring hinges entirely on the quality of the corresponding reference standard.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to verify the purity and certify a reference standard for Stavudine Impurity D. We will move beyond simply listing protocols to explore the scientific rationale behind the multi-pronged analytical strategy required to establish a trustworthy standard.

The Imperative of a Well-Characterized Reference Standard

A chemical reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance. It is the analytical cornerstone against which production batches are measured. For an impurity standard like Stavudine Impurity D, its role is to ensure that analytical methods can accurately detect and quantify its presence in the API, guaranteeing that it remains below the safety thresholds established by guidelines such as those from the International Council for Harmonisation (ICH).

The certification of a reference standard is not achieved by a single measurement but through a holistic approach that combines data from several orthogonal (independent) analytical techniques. This ensures the certified value is accurate and robust.

Chromatographic Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the presence and quantity of organic impurities in a drug substance. Its strength lies in its ability to separate the main component from closely related structural analogues.

The Rationale: A gradient HPLC method coupled with a Photodiode Array (PDA) or Diode Array (DAD) detector is the industry standard. The gradient elution ensures that impurities with a wide range of polarities are separated effectively. The DAD detector is crucial as it provides spectral information, allowing for peak purity analysis. This analysis helps to confirm that a single chromatographic peak corresponds to a single component, a cornerstone of trustworthy quantification.

Comparative HPLC Purity Analysis

Below is a comparison of a newly synthesized batch of Stavudine Impurity D ("In-House Candidate") against an established Pharmacopeial standard.

ParameterIn-House CandidatePharmacopeial StandardRationale & Commentary
Purity by Area % 99.85%≥ 99.5% (as per CoA)The candidate meets the typical purity requirement. Area percentage is a reliable estimate when the response factors of impurities are similar to the main peak.
Largest Unknown Impurity 0.08%0.05%Below the typical reporting threshold of 0.1% (ICH Q3A). The lower level in the pharmacopeial standard reflects a more rigorous purification process.
Total Impurities 0.15%0.12%Both are well within acceptable limits, demonstrating high chromatographic purity.
Peak Purity Index > 0.999> 0.999A value close to 1.0 indicates no co-eluting impurities, confirming the homogeneity of the main peak.
Workflow for HPLC Purity Verification

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-DAD Analysis cluster_data 3. Data Processing & Interpretation prep_std Prepare Standard (e.g., 1.0 mg/mL in Diluent) hplc_system Inject into Validated Gradient HPLC System prep_std->hplc_system System Suitability prep_sample Prepare In-House Candidate (Same Concentration) prep_sample->hplc_system separation Chromatographic Separation (e.g., C18 Column) hplc_system->separation detection DAD Detection (e.g., 254 nm) separation->detection integration Integrate Chromatogram (All peaks > 0.03%) detection->integration peak_purity Assess Peak Purity (Using DAD spectra) detection->peak_purity calc_purity Calculate Area % Purity = (Area_Main / Area_Total) * 100 integration->calc_purity

Caption: Workflow for HPLC-based purity assessment.

Detailed Experimental Protocol: HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.05% TFA in Acetonitrile

  • Gradient:

    • 0 min: 5% B

    • 25 min: 40% B

    • 30 min: 90% B

    • 35 min: 90% B

    • 36 min: 5% B

    • 45 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: DAD, 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the standard in a 50:50 mixture of Water and Acetonitrile to a final concentration of 0.5 mg/mL.

Absolute Purity (Assay) by Quantitative NMR (qNMR)

While HPLC provides relative chromatographic purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct measure of absolute purity or assay. It is considered a primary ratio method of measurement by the National Institute of Standards and Technology (NIST).

The Rationale: qNMR does not rely on a reference standard of the analyte itself. Instead, it measures the molar ratio between the analyte and a certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone). By comparing the integrals of specific, non-overlapping protons from the analyte and the internal standard, and knowing the exact mass of both substances weighed, one can calculate the absolute purity of the analyte. This provides an orthogonal and highly accurate value to complement the mass balance approach.

Logical Relationship in a qNMR Experiment

qNMR_Logic Analyte Stavudine Impurity D (Known Structure, Unknown Purity) NMR NMR Spectrometer Analyte->NMR InternalStd Internal Standard (e.g., Maleic Acid) (Known Structure, Certified Purity) InternalStd->NMR Result Absolute Purity Calculation NMR->Result Integral Ratio & Precise Weights

Caption: Logical inputs for qNMR-based purity determination.

Detailed Experimental Protocol: qNMR
  • Preparation: Accurately weigh ~10 mg of the Stavudine Impurity D candidate and ~5 mg of a certified internal standard (e.g., Maleic Acid) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1.0 mL of DMSO-d6).

  • Acquisition: Transfer the solution to an NMR tube and acquire a proton (¹H) NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameter - Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 relaxation time of the protons being integrated (typically ≥ 30 seconds) to ensure full signal recovery and accurate integration.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Processing: Process the spectrum, apply phase and baseline corrections, and carefully integrate at least one unique, well-resolved proton signal from Stavudine Impurity D and one from the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the purity.

Identity Confirmation via Mass Spectrometry (MS)

Before certifying a standard, its chemical identity must be unequivocally confirmed. High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-MS), provides precise mass measurement, which serves as powerful evidence for the elemental composition of the molecule.

The Rationale: HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This high precision allows for the calculation of a molecular formula. If the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass calculated from the expected molecular formula, it provides very strong confirmation of the compound's identity.

Comparative Identity Data
ParameterExpected for C₁₀H₁₂N₂O₄Observed (In-House Candidate)Conclusion
Molecular Formula C₁₀H₁₂N₂O₄--
Theoretical Mass [M+H]⁺ 225.0870 u225.0868 uThe observed mass is within 0.9 ppm of the theoretical mass, unequivocally confirming the identity of Stavudine Impurity D.

The Certification: A Mass Balance Approach

The final certified purity value is most reliably determined by a mass balance approach. This method calculates purity by subtracting all potential non-analyte components from 100%. This comprehensive assessment provides a more accurate representation of purity than any single technique alone.

Purity (%) = 100% - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Non-Volatile Residue

Final Certification Comparison

This table summarizes the complete characterization and provides a final comparison for certification.

AnalysisIn-House CandidatePharmacopeial StandardMethod & Rationale
Chromatographic Purity 99.85%99.88%HPLC-DAD (as described above).
Water Content 0.10%0.08%Karl Fischer Titration. Essential for correcting the assay of a hygroscopic substance.
Residual Solvents 0.05%< 0.02%Headspace Gas Chromatography (HS-GC). Ensures no significant organic volatiles are present from the synthesis.
Non-Volatile Residue < 0.01%< 0.01%Residue on Ignition (ROI) / Sulfated Ash. Measures inorganic impurities.
Identity Confirmation ConfirmedConfirmedLC-HRMS. Confirms the molecular formula.
CALCULATED ASSAY (Mass Balance) 99.69% 99.70% (100 - 0.15 - 0.10 - 0.05 - 0.01). This is the final certified value based on subtracting impurities.
ORTHOGONAL CHECK (qNMR Assay) 99.7% 99.6% qNMR. Provides an independent, direct measurement of purity that should closely match the mass balance value, validating the entire process.

Conclusion

The verification and certification of a reference standard for Stavudine Impurity D is a rigorous, multi-step process that relies on the strategic application of orthogonal analytical techniques. As demonstrated, while HPLC is excellent for assessing chromatographic purity, a full certification requires a mass balance approach that incorporates data from Karl Fischer titration, HS-GC, and residue analysis.

Crucially, the use of an independent primary method like qNMR provides a powerful cross-validation of the final assigned purity. By following this comprehensive, self-validating system, researchers and drug development professionals can establish a highly reliable and trustworthy reference standard, ensuring the accuracy of their analytical data and the ultimate safety of the final drug product.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • The Role of Photodiode Array (PDA) Detectors in HPLC. Waters Corporation. [Link]

  • Quantitative NMR (qNMR) Spectroscopy for Pharmaceutical Analysis. U.S. Pharmacopeia. [Link]

Comparative

Pharmacopeial Acceptance Limits for Stavudine Impurity D: A Comprehensive EP and USP Comparison Guide

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analogue and a potent reverse transcriptase inhibitor historically pivotal in HIV-1 antiretroviral therapy[1]. Despite its clinical e...

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Author: BenchChem Technical Support Team. Date: April 2026

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analogue and a potent reverse transcriptase inhibitor historically pivotal in HIV-1 antiretroviral therapy[1]. Despite its clinical efficacy, the inherent instability of its unsaturated furanose ring makes Stavudine highly susceptible to degradation. For drug development professionals and analytical scientists, navigating the subtle differences in impurity profiling between the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) is critical for global compliance.

This guide objectively compares the pharmacopeial standards for Stavudine, focusing on the critical degradation product Impurity D , and provides field-proven, self-validating analytical methodologies for its quantification.

Chemical Identity and Causality of Stavudine Impurity D

In pharmacopeial analysis, identifying the specific mechanisms of degradation is the first step in establishing a robust analytical protocol.

  • Chemical Identity (EP): Stavudine Impurity D is chemically defined as 1-((2R)-5-oxo-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (Molecular Formula: C9H8N2O4)[2].

  • Mechanism of Formation (Causality): Unlike Thymine (Impurity A), which forms via the hydrolytic cleavage of the glycosidic bond, Impurity D is generated through the oxidative degradation of the 2',3'-didehydro furanose ring. The double bond in the sugar moiety is highly susceptible to oxidative cleavage and rearrangement, leading to the formation of a lactone (5-oxo-2,5-dihydrofuran-2-yl) derivative.

  • Pharmacopeial Nomenclature: The EP explicitly identifies and provides reference standards for Impurity D[2]. Conversely, the USP does not explicitly use the "Impurity D" nomenclature; instead, it controls this specific degradant under the umbrella category of "any other individual impurity"[3].

Pharmacopeial Acceptance Limits: EP vs. USP

The regulatory limits for Stavudine impurities reflect the ICH Q3A(R2) guidelines for new drug substances. Below is a comparative synthesis of the acceptance criteria for Stavudine Active Pharmaceutical Ingredient (API).

ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Stavudine Impurity D Controlled as a Specified Impurity (Typically NMT 0.15%) or Unspecified (NMT 0.10%)NMT 0.10% (Controlled strictly as "Any other individual impurity")[3]
Thymine (EP Impurity A) NMT 0.50%NMT 1.0%[3]
Any Unspecified Impurity NMT 0.10%NMT 0.10%[3]
Total Impurities NMT 1.0%NMT 1.0% (Including Thymine)[3]
Quantitation Limit 0.03%0.03% (Based on total sample related peak areas)[3]

Strategic Insight: While the USP allows a higher threshold for Thymine (1.0%), it maintains a strict 0.10% limit for unknown/unnamed degradants like Impurity D[4]. Formulation scientists must ensure that antioxidant strategies are employed to prevent the furanose oxidation that leads to Impurity D.

Experimental Protocols: Step-by-Step Analytical Methodology

To ensure analytical trustworthiness, the following High-Performance Liquid Chromatography (HPLC) protocol is synthesized from harmonized USP guidelines to quantify Stavudine and its related compounds[3],[4].

Methodological Rationale & Causality

A reversed-phase HPLC method utilizing an ammonium acetate buffered mobile phase is selected because Stavudine and its degradation products possess varying polarities. The ammonium acetate buffer suppresses the ionization of the pyrimidine ring, ensuring sharp peak shapes and reproducible retention times.

Why must the sample be refrigerated? The unsaturated furanose ring of Stavudine is highly susceptible to hydrolytic and oxidative degradation in aqueous environments at room temperature. This artificially inflates the levels of Thymine and Impurity D. Maintaining a cold chain during sample preparation is a non-negotiable causality-driven step to ensure the chromatographic profile reflects the true batch quality, not sample-prep degradation[4].

Step-by-Step Protocol

Step 1: Preparation of Mobile Phase

  • Buffer (Solution A): Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water to create a 0.01 M solution[3]. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase: Prepare an isocratic mixture of 0.01 M Ammonium acetate and acetonitrile (95:5 v/v)[3].

Step 2: Preparation of Solutions (Cold Chain Required)

  • System Suitability Solution: Prepare a 0.50 mg/mL solution of USP Stavudine System Suitability Mixture RS (containing stavudine, thymidine, thymine, alpha-stavudine, and xylo-thymidine) in water[4].

  • Test Solution: Accurately weigh the Stavudine API and dissolve in water to achieve a concentration of 0.5 mg/mL[4]. Prepare immediately prior to use and keep refrigerated.

Step 3: Chromatographic System Setup

  • Column: C18 (L1 packing), 4.6 mm × 25 cm, 5 µm particle size[4].

  • Detector: UV at 254 nm[4].

  • Flow Rate: 2.1 mL/min[4].

  • Injection Volume: 10 µL[4].

Step 4: Self-Validating System Execution This protocol acts as a self-validating system. Before any sample is quantified, the system must prove its resolving power and peak symmetry.

  • Inject the System Suitability Solution.

  • Validation Gate: The retention time of the main stavudine peak must be 10.5 ± 2 minutes. The resolution ( R ) between thymine and thymidine must be sufficient, and the tailing factor for the stavudine peak must be ≤1.6 [4]. If these parameters fail, the run is invalidated, preventing the reporting of co-eluted impurities.

  • Inject the Test Solution. Calculate the percentage of Impurity D (and other impurities) using the area normalization method. Apply the Relative Response Factor (RRF) where specified (e.g., RRF for thymine = 0.69)[4].

Mechanistic Workflow Visualization

Below is the logical workflow for the analytical quantification of Stavudine impurities, demonstrating the self-validating nature of the protocol.

G SamplePrep 1. Sample Preparation Stavudine API in H2O (Maintain Cold Chain) HPLC 3. HPLC Separation C18 Column (L1) UV Detection @ 254 nm SamplePrep->HPLC MobilePhase 2. Mobile Phase 0.01M Ammonium Acetate : Acetonitrile (95:5) MobilePhase->HPLC Quantification 4. Quantification Apply RRF (Thymine = 0.69) Area Normalization HPLC->Quantification Suitability System Suitability Resolution ≥ 2.0 Tailing Factor ≤ 1.6 Suitability->HPLC Validates Acceptance 5. Pharmacopeial Evaluation Impurity D ≤ 0.1% Total Impurities ≤ 1.0% Quantification->Acceptance

Analytical workflow for quantifying Stavudine impurities via HPLC, ensuring system suitability.

References

  • Title: 1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE: STAVUDINE IMPURITY D [EP IMPURITY] Source: ncats.io URL: [Link]

  • Title: Stavudine USP Monograph Source: drugfuture.com URL: [Link]

  • Title: USP-NF Stavudine Source: trungtamthuoc.com URL: [Link]

  • Title: STAVUDINE FOR ORAL SOLUTION Source: fda.gov URL: [Link]

Sources

Validation

A Comparative Guide to Inter-Laboratory Validation of Stavudine Impurity D Quantification Methods

This guide provides an in-depth comparison and best practices for the inter-laboratory validation of analytical methods designed to quantify Stavudine impurity D. Our focus is to equip researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and best practices for the inter-laboratory validation of analytical methods designed to quantify Stavudine impurity D. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to ensure consistent and reliable analytical outcomes across different testing sites, a critical aspect of regulatory compliance and product quality assurance.

Introduction: The Criticality of Controlling Stavudine Impurity D

Stavudine, an antiretroviral medication, is a cornerstone in the treatment of HIV/AIDS. As with any pharmaceutical compound, the presence of impurities can significantly impact its safety and efficacy. Stavudine impurity D, a known degradation product, requires stringent control to ensure the drug product meets its quality specifications. Therefore, a robust and validated analytical method for its quantification is paramount. The successful transfer and consistent performance of this method across multiple laboratories—a process known as inter-laboratory validation or analytical method transfer (AMT)—is essential for seamless manufacturing, quality control, and regulatory submissions.[1][2][3][4] This guide will delve into the critical parameters and experimental design for such a validation study.

The Foundation: A Validated HPLC-UV Method

The basis of any successful inter-laboratory validation is a well-developed and validated analytical method at the originating laboratory. For the quantification of Stavudine impurity D, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is commonly employed due to its specificity, sensitivity, and accuracy.[5][6][7]

The following protocol serves as a robust starting point for the quantification of Stavudine impurity D.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of 0.01M Ammonium Acetate buffer and Methanol.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Stavudine impurity D reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a working standard concentration within the expected linear range.

  • Sample Solution: Accurately weigh and dissolve the Stavudine drug substance or a powdered composite of the drug product in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm membrane filter.

Designing the Inter-Laboratory Validation Study

The primary objective of an inter-laboratory validation is to demonstrate that a receiving laboratory can perform the analytical method with equivalent accuracy, precision, and reliability as the transferring (originating) laboratory.[2][3] The study design should be prospectively defined in a detailed protocol.

The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[8][9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of Stavudine impurity D in a placebo sample and by peak purity analysis in the drug substance/product.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.[12]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Reproducibility (Inter-laboratory precision): Assessed by means of an inter-laboratory trial and is the core of this validation guide.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The process of inter-laboratory validation involves a systematic transfer of the analytical method from the originating laboratory to one or more receiving laboratories.

InterLaboratory_Validation_Workflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory cluster_joint_analysis Joint Analysis & Reporting A Method Development & Initial Validation B Preparation of Validation Protocol & Standard Operating Procedure (SOP) A->B Documentation D Method Familiarization & Training B->D Knowledge Transfer C Provision of Reference Standards & Critical Reagents C->D E Execution of Validation Protocol D->E Execution F Data Generation & Initial Analysis E->F Results G Comparative Data Analysis F->G Data Submission H Final Validation Report G->H Conclusion I Implementation for Routine Use H->I Approval

Caption: Workflow for Inter-Laboratory Method Validation.

Comparative Performance Data: A Hypothetical Study

To illustrate the expected outcomes of a successful inter-laboratory validation, the following table presents hypothetical comparative data from three different laboratories for key validation parameters.

Validation ParameterLaboratory A (Originating)Laboratory B (Receiving)Laboratory C (Receiving)Acceptance Criteria
Specificity No interference observedNo interference observedNo interference observedNo interference at the retention time of the analyte
Linearity (Correlation Coefficient, r²) 0.99950.99920.9996r² ≥ 0.999
Accuracy (% Recovery) 99.5%99.2%100.1%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%1.1%0.9%≤ 2.0%
Precision (Intermediate, %RSD) 1.2%1.5%1.3%≤ 2.0%
LOQ (µg/mL) 0.10.120.11Reportable
Robustness No significant impactNo significant impactNo significant impactSystem suitability parameters met

Analysis of Comparative Data:

The hypothetical data demonstrates a successful transfer of the analytical method. All three laboratories met the pre-defined acceptance criteria for all tested parameters. The high degree of agreement in the results for linearity, accuracy, and precision indicates that the method is robust and reproducible in different laboratory environments. The slight variations observed are within acceptable statistical limits and do not compromise the validity of the method for its intended purpose.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of a C18 column and a buffered mobile phase is deliberate to ensure optimal separation of the polar Stavudine impurity D from the parent drug and other potential impurities. The gradient elution allows for a timely elution of all components with good peak shape.

A self-validating system is built into the protocol through the inclusion of system suitability tests (SSTs). Before any sample analysis, a series of injections of a standard solution are performed to verify that the chromatographic system is performing adequately. Key SST parameters include:

  • Tailing Factor: Ensures symmetrical peaks.

  • Theoretical Plates: Measures column efficiency.

  • %RSD of replicate injections: Demonstrates system precision.

Meeting the pre-defined SST criteria before each analytical run provides confidence in the reliability of the generated data.

Conclusion: Ensuring Methodological Consistency

A successful inter-laboratory validation is a cornerstone of modern pharmaceutical quality control. It provides documented evidence that an analytical method can be reliably executed by different laboratories, ensuring consistent product quality and facilitating seamless technology transfer between manufacturing sites or to contract research organizations.[4][13] By adhering to a well-defined protocol based on ICH guidelines and fostering open communication between the participating laboratories, the risks of method transfer failure can be significantly mitigated. The ultimate goal is to establish a robust analytical method that consistently delivers accurate and precise results, regardless of where the testing is performed.

References

  • Pharmaguideline. (2025, September 6). Analytical Method Transfer (AMT) in Pharmaceuticals. Available at: [Link]

  • Particle Analytical. Analytical Method Transfer in Pharma. Available at: [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. Available at: [Link]

  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • RSSL. Challenges of Analytical Method Transfer in the Pharmaceutical Industry. Available at: [Link]

  • Medfiles. (2023, May 9). Best practices for analytical method transfers. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, December 25). Development and Validation of a Simple, Accurate, and Precise RP-HPLC Method for Simultaneous Estimation of Lamivudine and Stavudine in Combined Pharmaceutical Dosage Form. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2010, January 19). Validated RP- HPLC Method for the Quantitation of Stavudine in Bulk and Pharmaceutical Dosage Forms. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2023, August 15). Method development and validation of lamivudine and stavudine in bulk and its tablet dosage form by reverse phase high performance liquid chromatography method. Available at: [Link]

  • Scribd. RP-HPLC Method for Lamivudine and Stavudine | PDF | High Performance Liquid Chromatography | Detection Limit. Available at: [Link]

  • SciELO. Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusat. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of RP-HPLC Method for Estimation of Stavudine in Bulk and in Capsule Formulation. Available at: [Link]

  • National Center for Biotechnology Information. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2017, September 19). Analytical Method Validation: Collation between International Guidelines. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Stavudine Impurity D: Comprehensive Laboratory Handling and Disposal Protocols

As drug development professionals and analytical chemists handle nucleoside reverse transcriptase inhibitors (NRTIs), managing degradation products becomes a critical operational and regulatory challenge. Stavudine Impur...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists handle nucleoside reverse transcriptase inhibitors (NRTIs), managing degradation products becomes a critical operational and regulatory challenge. Stavudine Impurity D (1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE) is a primary degradant of the antiretroviral drug Stavudine[1]. Because it retains a biologically active pyrimidine-furanose core, improper disposal poses severe risks of environmental toxicity and occupational exposure.

This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of Stavudine Impurity D, ensuring strict compliance with EPA and OSHA regulations.

Regulatory Context and Risk Assessment

The disposal of active pharmaceutical ingredient (API) impurities is heavily regulated. Historically, pharmaceutical waste was sometimes flushed down drains, leading to severe aquatic toxicity. Today, the 2 strictly prohibits the sewering of any hazardous waste pharmaceuticals[2]. Furthermore, any laboratory spill or cleanup operation involving this compound must adhere to3[3].

Quantitative Data & Hazard Profile

Summarized below are the critical physicochemical and hazard parameters necessary for operational planning:

ParameterValue / Description
Chemical Name 1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE
CAS Number 368890-04-4[4]
Molecular Formula C10H10N2O5[5]
Primary Health Hazards Suspected mutagen; Target organ toxicity (liver, blood, peripheral nervous system)[6]
EPA Classification Non-creditable Hazardous Waste Pharmaceutical (Subpart P)[7]
Required Disposal Method Chemical incineration with afterburner and scrubber[6]

Operational Workflow & Causality

To ensure complete destruction of the stable pyrimidine ring, Stavudine Impurity D must not be sent to a standard landfill. Instead, safety data sheets mandate that the material be dissolved in a combustible solvent and burned in a specialized chemical incinerator[6].

The Causality Behind the Method: Solid nucleoside analogs can resist low-temperature degradation. By dissolving the solid impurity in a combustible solvent (such as ethanol or methanol), you create a homogenous mixture. This ensures rapid, uniform combustion at high temperatures, preventing the release of uncombusted micro-particulates or toxic dioxins into the atmosphere.

G Gen Impurity D Generation (API Degradation) Seg Waste Segregation Gen->Seg Immediate Transfer Solid Solid Waste (PPE, Powders) Seg->Solid Liquid Liquid Waste (Solvent Mixtures) Seg->Liquid Drain Sewer / Drain (EPA Banned) Seg->Drain STRICTLY PROHIBITED Label Label: Hazardous Waste Pharmaceuticals Solid->Label Liquid->Label Incinerator Chemical Incinerator (Afterburner + Scrubber) Label->Incinerator Licensed Contractor

Workflow for the segregation, labeling, and EPA-compliant incineration of Stavudine Impurity D.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning each critical step includes a physical or visual check to confirm success before proceeding to the next phase.

Protocol A: Preparation of Liquid Waste for Incineration

Objective: Convert solid Stavudine Impurity D into a combustible liquid mixture for licensed disposal.

  • PPE Donning: Equip nitrile gloves (double-gloved), safety goggles, and a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of API dust[6].

  • Weighing and Transfer: Inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood, carefully transfer the solid Impurity D into a borosilicate glass beaker.

  • Solvent Addition: Slowly add a compatible combustible solvent (e.g., absolute ethanol or methanol) at a ratio of at least 10 mL per 1 gram of impurity.

  • Agitation: Stir using a magnetic stir bar at 300 RPM for 15 minutes.

  • Self-Validation Check: Remove the beaker from the stir plate and hold it against a bright light source. The complete absence of suspended particulate matter confirms total dissolution. If particles remain, add 5 mL of solvent and stir for an additional 10 minutes. This prevents localized pressure spikes during the incineration process.

  • Containerization: Funnel the homogenous solution into a high-density polyethylene (HDPE) liquid waste carboy.

  • Labeling: Immediately affix a label reading "Hazardous Waste Pharmaceuticals" as mandated by EPA Subpart P[7]. Do not use generic "Chemical Waste" labels.

Protocol B: Solid Waste and Contaminated Packaging

Objective: Safely package empty containers, contaminated weighing boats, and PPE.

  • Collection: Place all contaminated spatulas, weighing boats, and empty primary API containers into a heavy-duty, sealable plastic bag.

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant solid waste container.

  • Self-Validation Check: Invert the sealed plastic bag gently before placing it in the rigid container. If any residual powder escapes into the secondary container, the primary seal is compromised and must be double-bagged.

  • Disposal Routing: Transfer the container to your facility's licensed hazardous waste contractor for high-temperature incineration[6].

Emergency Spill Response (HAZWOPER Compliant)

In the event of an accidental release of Stavudine Impurity D powder or solution, immediate action must be taken in accordance with OSHA 29 CFR 1910.120[3].

  • Site Control: Immediately evacuate non-essential personnel from the immediate area. Secure the perimeter to prevent tracking of the API dust.

  • Respiratory Protection: Responders must don a half-mask or full-face respirator with P100 cartridges before approaching the spill.

  • Containment (Liquid Spills): Surround the spill with an inert, non-combustible absorbent material (such as diatomaceous earth or vermiculite).

    • Self-Validation Check: Ensure the absorbent used is strictly non-combustible. Using paper towels on a highly concentrated combustible solvent mix creates an immediate fire hazard.

  • Collection (Solid Spills): Do NOT dry sweep. Lightly mist the powder with water or ethanol to suppress aerosolization, then use a dedicated HEPA-filtered vacuum or wet-wipe method to collect the material[6].

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse. Dispose of all cleanup materials as Solid Hazardous Waste (see Protocol B).

References

  • 1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE (Stavudine Impurity D) Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link][1]

  • 368890-04-4_Stavudine impurity D Source: ChemSrc URL:[Link][4]

  • Management of Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL:[Link][2]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL:[Link][7]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards Source: Occupational Safety and Health Administration (OSHA) URL:[Link][3]

Sources

Handling

Personal protective equipment for handling Stavudine impurity D

Operational Safety and PPE Protocol for Handling Stavudine Impurity D Handling pharmaceutical impurities in a laboratory setting requires a rigorous, causality-driven approach to safety. [1]—chemically identified as 1-((...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Protocol for Handling Stavudine Impurity D

Handling pharmaceutical impurities in a laboratory setting requires a rigorous, causality-driven approach to safety. [1]—chemically identified as 1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE—is a degradation product and synthesis byproduct of the antiretroviral drug [2].

Because chemical impurities often retain or exceed the toxicological profile of their parent Active Pharmaceutical Ingredient (API), Impurity D must be handled with the assumption that it is a[3]. This guide provides researchers and drug development professionals with a self-validating operational workflow, ensuring that every layer of Personal Protective Equipment (PPE) and engineering control is mechanistically justified.

Mechanistic Causality: Why Strict PPE is Required

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI)[2]. Its primary mechanism of action involves the termination of viral DNA synthesis; however, it also exhibits off-target inhibition of human DNA polymerase gamma, leading to severe mitochondrial toxicity.

  • Inhalation Hazard: Impurity D is typically supplied as a . Dry powders possess a high risk of aerosolization. Inhalation bypasses first-pass metabolism, directly exposing the systemic circulation and respiratory mucosa to mutagenic compounds.

  • Dermal Permeation: With a low molecular weight of [1], Impurity D can easily permeate standard porous materials. Cutaneous exposure can lead to localized irritation or systemic absorption.

Quantitative Hazard Profile

The following table summarizes the extrapolated physicochemical and toxicological data used to establish the Occupational Exposure Band (OEB) for Stavudine Impurity D.

ParameterValue / ClassificationCausality / Impact on Handling
Molecular Weight 208.17 g/mol [1]Small molecule; high risk of permeating single-layer latex gloves.
Physical State Solid / PowderHigh aerosolization potential during weighing and transfer.
Mutagenicity Suspected (GHS Cat 2)[3]Mandates respiratory protection (N95/PAPR) and closed-system handling.
Reproductive Toxicity Suspected (GHS Cat 2)[3]Pregnant personnel should avoid handling.
Target Organ Toxicity STOT RE 1 (Mitochondria)[3]Chronic exposure risk necessitates strict decontamination protocols.
Estimated OEB OEB 3 (10 - 100 µg/m³)Requires a Ventilated Balance Enclosure (VBE) or Isolator.

PPE Matrix and Specifications

Do not rely on standard laboratory attire. The following PPE matrix is designed as a multi-layered, self-validating defense system.

  • Respiratory Protection: N95 filtering facepiece respirator or Powered Air-Purifying Respirator (PAPR).

    • Causality: Filters out >95% of airborne particulates, neutralizing the inhalation risk of the aerosolized powder.

  • Hand Protection: Double-gloving with extended-cuff Nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides superior chemical resistance compared to latex. Double gloving is a self-validating system: if the outer glove is breached by micro-abrasions from spatulas, the inner glove maintains the sterile/chemical barrier.

  • Eye Protection: Snug-fitting chemical splash goggles.

    • Causality: Prevents airborne dust from contacting the ocular mucosa, a highly vascularized route of systemic entry.

  • Body Protection: Disposable, back-closing Tyvek® gown with knit cuffs.

    • Causality: Prevents powder accumulation on reusable cotton lab coats, eliminating the risk of cross-contamination outside the containment zone.

Operational Workflow: Step-by-Step Methodology

To ensure trustworthiness and safety, this protocol incorporates validation steps that must be passed before proceeding to the next phase.

Step 1: Engineering Control Validation

  • Turn on the Ventilated Balance Enclosure (VBE) or Powder Weighing Hood.

  • Validation Check: Verify the inward face velocity is between 0.4 and 0.6 m/s using a calibrated anemometer. Do not proceed if the airflow alarm is sounding.

Step 2: PPE Donning Sequence

  • Inspect all PPE for visible defects, tears, or expired elastic bands.

  • Don the Tyvek gown, securing the back closures fully.

  • Don the inner pair of nitrile gloves, ensuring the cuffs go under the gown sleeves.

  • Don the N95 respirator. Validation Check: Perform a positive/negative pressure user seal check. If air leaks around the bridge of the nose, readjust the metal clip.

  • Don chemical splash goggles.

  • Don the outer pair of nitrile gloves, pulling them over the gown cuffs to create a seamless barrier.

Step 3: Handling and Weighing

  • Place the Stavudine Impurity D vial, a micro-spatula, and an anti-static weigh boat inside the VBE.

  • Allow 2 minutes for the airflow to stabilize around the objects to prevent turbulence.

  • Carefully uncap the vial. Use the micro-spatula to transfer the required mass.

  • Cap the vial immediately after the transfer is complete.

  • Dissolve the powder in the appropriate solvent (e.g., DMSO or Methanol) inside the VBE before transferring it to the open lab. Causality: Once in solution, the aerosolization risk drops to near zero, allowing safe transport to analytical instruments (e.g., HPLC/MS).

Spill Response and Disposal Plan

Decontamination Protocol:

  • If a powder spill occurs inside the VBE, do not sweep or brush the powder, as this will aggressively aerosolize the mutagen.

  • Gently cover the spill with absorbent laboratory pads.

  • Wet the pads with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: The oxidative power of bleach chemically degrades the nucleoside analog, while ethanol solubilizes residual organics[4].

  • Wipe inward from the edges to the center to prevent spreading the contamination.

Disposal Methodology:

  • Collect all contaminated consumables (weigh boats, spatulas, outer gloves, wipes).

  • Place them into a sealable, puncture-resistant hazardous waste bag while still inside the VBE.

  • Seal the bag and place it into a secondary rigid container labeled "Toxic/Mutagenic Solid Waste - Stavudine Impurities".

  • for high-temperature chemical incineration equipped with an afterburner and scrubber[4].

Process Visualization

G Start 1. Risk Assessment & VBE Setup PPE 2. Don High-Level PPE (Double Gloves, Respirator) Start->PPE Weigh 3. Weighing & Handling (Inside VBE/Isolator) PPE->Weigh Solubilize 4. Solubilize Powder (Eliminate Aerosol Risk) Weigh->Solubilize Decon 5. Decontamination (Bleach / 70% EtOH) Solubilize->Decon Doff 6. Doff PPE (Inside-Out Method) Decon->Doff Dispose 7. Hazardous Waste Incineration Doff->Dispose

Caption: Operational workflow for handling mutagenic API impurities (Stavudine Impurity D).

References

  • 1-((2R)-5-OXO-2,5-DIHYDROFURAN-2-YL)-5-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE , Global Substance Registration System (GSRS), National Institutes of Health.[Link]

  • Stavudine | C10H12N2O4 | CID 18283 , PubChem, National Institutes of Health. [Link]

Sources

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